Carubicin
説明
Carubicin is an anthracycline antineoplastic antibiotic isolated from the bacterium Actinomadura carminata. This compound intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis.
A very toxic anthracycline-type antineoplastic related to DAUNORUBICIN, obtained from Actinomadura carminata.
特性
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16-,21+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREUEWVEMYWFFA-CSKJXFQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52794-97-5 (hydrochloride) | |
| Record name | Carminomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022742 | |
| Record name | Carubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50935-04-1, 39472-31-6 | |
| Record name | Carubicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50935-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carminomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carubicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050935041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7437K3983 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Journey of Carubicin: An In-depth Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of Carubicin, an anthracycline antibiotic. Drawing from available preclinical and clinical data, this document aims to be a valuable resource for researchers and professionals involved in the development and study of anticancer agents.
Quantitative Pharmacokinetic Profile
The following tables summarize the available quantitative pharmacokinetic parameters for this compound and its primary active metabolite, Carminomycinol. These parameters are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Species | Administration Route | Reference |
| Terminal Half-life (t½) | 6 - 10 hours | Human | Intravenous | [1] |
| Terminal Half-life (t½) | 20 hours | Human | Intravenous | [2] |
| Apparent Volume of Distribution (Vd) | > 100 L/m² | Human | Intravenous | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Value | Species | Administration Route | Reference |
| Terminal Half-life (t½) | 86 hours | Dog | Intravenous | [2] |
| Apparent Volume of Distribution (Vd) | > 100 L/m² | Dog | Intravenous | [2] |
Table 3: Pharmacokinetic Parameters of Carminomycinol (Metabolite)
| Parameter | Value | Species | Administration Route of Parent Drug | Reference |
| Terminal Half-life (t½) | 50 hours | Human | Intravenous | [1] |
| Terminal Half-life (t½) | Longer than this compound | Human | Intravenous | [2] |
| Terminal Half-life (t½) | Longer than this compound | Dog | Intravenous | [2] |
Bioavailability
This compound has shown potential for oral administration, a significant advantage for an anthracycline antibiotic. One study noted its satisfactory absorption from the gastrointestinal tract, distinguishing it from other anthracyclines like adriamycin and rubomycin.[3]
Experimental Protocols
Understanding the methodologies employed in pharmacokinetic studies is essential for interpreting the data and designing future experiments. This section details representative experimental protocols for the in vivo analysis of this compound.
Animal Models and Drug Administration
-
Animal Models: Studies on this compound pharmacokinetics have utilized various animal models, including rats and dogs, to assess its ADME properties.[4][5]
-
Administration Routes: Both intravenous and oral routes of administration have been investigated to determine the pharmacokinetic profile and bioavailability of this compound.[3][5]
Sample Collection and Preparation
A typical workflow for sample collection and preparation for pharmacokinetic analysis is outlined below.
Analytical Method: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
The quantification of this compound and its metabolites in biological matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector. This method offers high sensitivity and specificity for anthracyclines.
Table 4: Representative HPLC-Fluorescence Detection Parameters for Anthracycline Analysis
| Parameter | Description |
| Column | Reversed-phase C18 or C8 column. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), often in an isocratic or gradient elution mode. |
| Flow Rate | Typically around 1.0 mL/min. |
| Detection | Fluorescence detection. |
| Excitation Wavelength (λex) | Approximately 470-490 nm. |
| Emission Wavelength (λem) | Approximately 550-590 nm. |
| Internal Standard | Often another anthracycline not present in the study, such as Daunorubicin or Doxorubicin. |
Note: The specific parameters may vary depending on the exact instrumentation and the biological matrix being analyzed.
Metabolism and Excretion
The metabolic fate of this compound is a critical aspect of its overall pharmacological profile.
Metabolic Pathway
This compound is rapidly metabolized in vivo, with the primary pathway being the reduction of the C-13 ketone group to a secondary alcohol, forming the active metabolite Carminomycinol.[1] This biotransformation is a common metabolic route for anthracyclines.
The enzymes responsible for this metabolic conversion are primarily from the superfamilies of aldo-keto reductases (AKRs) and carbonyl reductases (CBRs).
Excretion
While specific quantitative data on the excretion of this compound is limited, the primary route of elimination for anthracyclines is through biliary excretion. A smaller portion is typically excreted in the urine. Further studies are needed to quantify the exact percentages of this compound and its metabolites eliminated through these pathways.
Conclusion
This technical guide consolidates the available in vivo pharmacokinetic and bioavailability data for this compound. The key findings indicate that this compound has a relatively long terminal half-life and a large volume of distribution. It is rapidly metabolized to the active metabolite, Carminomycinol, which has an even longer half-life. The potential for oral administration makes this compound an interesting candidate for further development. The provided experimental protocols offer a foundation for researchers designing new studies on this and similar anthracycline compounds. Further research is warranted to fully elucidate the complete pharmacokinetic profile, including detailed Cmax, Tmax, and AUC values, and to quantify the excretion pathways of this compound and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. [Pharmacokinetic study of aclarubicin. The pharmacokinetics of the preparation and its biologically active metabolites in the blood of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic carbonyl reduction of anthracyclines — role in cardiotoxicity and cancer resistance. Reducing enzymes as putative targets for novel cardioprotective and chemosensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability and pharmacology of oral idarubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Chemical synthesis and purification methods for Carubicin
An In-depth Technical Guide to the Chemical Synthesis and Purification of Carubicin
Introduction
This compound, also known as Carminomycin, is a potent anthracycline antibiotic isolated from the bacterium Actinomadura carminata.[1][2] As a member of the same family as Daunorubicin and Doxorubicin, this compound exhibits significant antineoplastic activity.[1][3] Its mechanism of action involves intercalating into DNA and inhibiting the enzyme topoisomerase II, which ultimately disrupts DNA replication and repair, leading to cancer cell death.[1] The therapeutic potential of this compound is significant, however, its clinical use, like other anthracyclines, can be limited by toxicity.[4]
This technical guide provides a comprehensive overview of the chemical synthesis and purification methods for this compound, designed for researchers and professionals in drug development. It details semi-synthetic routes from common precursors, outlines purification strategies, and presents key quantitative data and experimental protocols.
Chemical Profile
This compound is structurally characterized by a tetracyclic aglycone, Carminomycinone, linked via a glycosidic bond to the amino sugar, daunosamine.[2]
| Property | Data | Reference |
| CAS Number | 50935-04-1 | [2][5] |
| Molecular Formula | C₂₆H₂₇NO₁₀ | [1][5] |
| Molecular Weight | 513.49 g/mol | [1][6] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO, water, and methanol. | [2][5] |
| pKa | pKa₁: 8.00; pKa₂: 10.16 | [2] |
| UV max (Ethanol) | 236, 255, 462, 478, 492, 510, 525 nm | [2] |
Chemical Synthesis of this compound
The chemical synthesis of this compound can be approached via semi-synthesis from more accessible anthracyclines or through a more complex total synthesis of its aglycone followed by glycosylation. The semi-synthetic route is often more practical for producing analogs and derivatives.
Semi-Synthesis from Daunomycinone
A key semi-synthetic strategy involves the conversion of Daunomycinone, the aglycone of Daunorubicin, into Carminomycinone, which is the aglycone of this compound. This is followed by a glycosylation step to attach the daunosamine sugar moiety.
Caption: Semi-synthetic pathway from Daunomycinone to this compound.
2.1.1 Step 1: O-Demethylation of Daunomycinone
The conversion of Daunomycinone to Carminomycinone is achieved by cleaving the C4-methoxy group. This reaction can be performed with high efficiency using a Lewis acid like anhydrous aluminum chloride.[4][7]
Experimental Protocol: O-Demethylation
-
Dissolve Daunomycinone in a dry, inert solvent such as benzene or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Add an excess of anhydrous aluminum chloride (AlCl₃) to the solution.[7]
-
Stir the reaction mixture at room temperature for approximately 16-24 hours.[7]
-
Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with an aqueous acid solution (e.g., dilute HCl).
-
Perform an aqueous workup and extract the product into an organic solvent.
-
Dry the organic layer, filter, and concentrate it in vacuo to yield crude Carminomycinone.
| Reaction Step | Reagents & Conditions | Yield | Reference |
| O-Demethylation | Anhydrous AlCl₃, Benzene, Room Temp, 16h | Nearly Quantitative | [7] |
2.1.2 Step 2: Glycosylation
The final step is the glycosidic coupling of the Carminomycinone aglycone with an activated daunosamine sugar derivative. This is a critical and often challenging step in anthracycline synthesis. The sugar's hydroxyl and amino groups must be appropriately protected (e.g., with trifluoroacetyl groups) and the anomeric position activated (e.g., as a glycosyl halide) to facilitate the coupling.[8][9]
Experimental Protocol: Glycosylation (General)
-
Prepare an activated N,O-protected daunosamine derivative (e.g., N-trifluoroacetyl-1-chloro-daunosamine).
-
Dissolve Carminomycinone in a dry, aprotic solvent.
-
Add the activated sugar derivative and a promoter, such as silver triflate (AgOTf) or a mercury(II) salt system (HgO/HgBr₂), to the solution.[8]
-
Stir the reaction at controlled temperatures until the aglycone is consumed (monitored by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the resulting protected this compound glycoside using column chromatography.
-
Remove the protecting groups under mild basic conditions (e.g., dilute sodium hydroxide in methanol) to yield this compound.
-
Convert the final product to its hydrochloride salt for improved stability and solubility by treating a solution of the free base with methanolic HCl and precipitating with a non-polar solvent like diethyl ether.[4]
Purification Methods
The purification of this compound from either a semi-synthetic reaction mixture or a natural product extract is crucial to achieving the high purity required for pharmaceutical applications (>99%).[10] The process typically involves a multi-step approach combining extraction and chromatography.
Caption: General workflow for the purification of this compound.
Chromatographic Purification
Chromatography is the primary method for separating this compound from unreacted starting materials, byproducts, and other impurities.[11]
3.1.1 Column Chromatography
For initial purification, column chromatography using silica gel is common. A solvent system, often a mixture of chloroform, methanol, and acetic acid, is used to elute the components.[12]
Experimental Protocol: Silica Gel Chromatography
-
Prepare a slurry of silica gel in the initial mobile phase solvent.
-
Pack the slurry into a glass column to form the stationary phase.
-
Dissolve the crude this compound product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Begin elution with the mobile phase (e.g., a mixture of chloroform, methanol, and acetic acid).[12] The polarity of the mobile phase can be gradually increased (gradient elution) to improve separation.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
3.1.2 High-Performance Liquid Chromatography (HPLC)
For achieving high purity and for analytical control, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[10][13]
Experimental Protocol: Preparative RP-HPLC
-
Column: Use a preparative C18 column.[10]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., water with acetic acid to maintain a low pH) and an organic modifier like acetonitrile.[13]
-
Elution: An isocratic or gradient elution can be developed to achieve optimal separation between this compound and its impurities.
-
Detection: Monitor the elution using a UV-Vis detector at a wavelength where this compound absorbs strongly (e.g., ~490 nm).[2]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Processing: The collected fractions, which are typically aqueous, may require lyophilization or extraction to isolate the purified compound.
Crystallization
Crystallization is the final step to obtain this compound as a stable, high-purity solid. It is often performed after converting the purified this compound free base into its hydrochloride salt.
Experimental Protocol: Crystallization of this compound HCl
-
Dissolve the purified this compound free base in a suitable solvent, such as dry dichloromethane or a mixture of ethanol and methylene chloride.[4][12]
-
Adjust the pH to be acidic (e.g., pH 2.7) by adding a solution of HCl in an alcohol like methanol or ethanol.[4][12]
-
Slowly add a non-polar anti-solvent, such as diethyl ether or n-hexane, while stirring until precipitation begins.[4][12]
-
Allow the solution to stand at a reduced temperature (e.g., 4°C) for several hours to complete the crystallization process.
-
Filter the resulting crystals, wash them with the anti-solvent, and dry them in vacuo at a temperature below 35°C.[12]
Mechanism of Action
Understanding the mechanism of action is critical for drug development professionals. This compound, like other anthracyclines, functions as a cytotoxic agent primarily through its interaction with DNA.
Caption: Simplified mechanism of action for this compound.
The planar tetracyclic ring system of the this compound aglycone intercalates between DNA base pairs, while the daunosamine sugar sits in the minor groove. This physical insertion distorts the DNA helix, interfering with replication and transcription. More importantly, this complex interacts with and stabilizes the covalent intermediate formed between DNA and topoisomerase II, an enzyme that normally resolves DNA tangles. By preventing the re-ligation of the DNA strands, this compound traps the enzyme on the DNA, leading to the accumulation of double-strand breaks, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[1][14]
References
- 1. This compound | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. US4188377A - Carminomycin derivatives, their preparation and use - Google Patents [patents.google.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. daunorubicine [microchem.fr]
- 9. DAUNORUBICIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. researchgate.net [researchgate.net]
- 11. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. A simple HPLC method using a microbore column for the analysis of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anthracycline - Wikipedia [en.wikipedia.org]
The Dawn of a Potent Anthracycline: A Technical Guide to the Early Discovery and Isolation of Carubicin from Actinomadura carminata
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal research surrounding the discovery and isolation of Carubicin, a potent anthracycline antibiotic, from the bacterium Actinomadura carminata. The early investigations in the 1970s laid the groundwork for understanding this important antitumor agent. This document synthesizes the available data from foundational papers and related literature to provide a detailed overview of the fermentation, extraction, and purification processes as they were likely performed in the initial stages of this compound research.
Discovery and Producing Organism
This compound was first reported in the early 1970s by a team of Soviet scientists led by G.F. Gause. The producing microorganism was identified as a new species of Actinomycetes, named Actinomadura carminata.[1] Subsequent research by Brazhnikova et al. focused on the physicochemical properties and structure elucidation of this novel antibiotic, initially referred to as Carminomycin.[2]
Fermentation of Actinomadura carminata
The biosynthesis of this compound is achieved through submerged aerobic fermentation of Actinomadura carminata. While specific details from the earliest publications are sparse, information gleaned from abstracts and related studies on anthracycline production allows for a reconstruction of the likely fermentation parameters.
Inoculum Development
A crucial factor in successful fermentation is the quality of the inoculum. Studies on Actinomadura carminata highlighted the importance of the inoculum's mycelium quality for robust Carminomycin biosynthesis.[3]
Experimental Protocol: Inoculum Preparation (Likely Method)
-
A pure culture of Actinomadura carminata is grown on a suitable agar slant to generate a dense spore suspension.
-
A vegetative seed culture is initiated by inoculating a liquid medium with these spores. A medium containing cornsteep liquor was noted as being used in early studies.[3]
-
The seed culture is incubated in a shaker flask under controlled temperature and agitation to promote mycelial growth.
-
The quality of the mycelial growth is monitored, with an emphasis on achieving a specific biomass concentration and morphology before transfer to the production fermenter.
-
A 5-10% inoculum volume was found to be effective.[3]
Production Fermentation
The production of this compound was carried out in larger-scale fermenters. Aeration was identified as a key parameter influencing the yield of the antibiotic.
Experimental Protocol: Production Fermentation (Likely Method)
-
A suitable production medium is prepared and sterilized in a fermenter. While the exact composition from the earliest work is not detailed, it would have contained sources of carbon (like glucose), nitrogen, and essential minerals.[3]
-
The fermenter is inoculated with the vegetative seed culture.
-
Fermentation is carried out under controlled conditions of temperature, pH, and dissolved oxygen.
-
Moderate aeration rates, in the range of 0.98-2.64 mg O₂/L-min, were found to be optimal for mycelial growth and antibiotic production.[3] Higher aeration rates (up to 18.56 mg O₂/L-min) were observed to suppress growth.[3]
-
The fermentation is monitored over several days, with samples taken to measure biomass, substrate consumption, pH, and this compound concentration.
Strain Improvement
Early research also explored methods to increase this compound yields. One notable success was the use of gamma-ray induction to create mutant strains of Actinomadura carminata that were capable of producing four times the amount of the antibiotic compared to the parent strain.[4]
Table 1: Fermentation Parameters for this compound Production
| Parameter | Value/Range | Citation |
| Producing Organism | Actinomadura carminata | [1] |
| Inoculum Medium Component | Cornsteep Liquor | [3] |
| Inoculum Volume | 5-10% | [3] |
| Aeration Rate (Inoculum) | 0.98-2.64 mg O₂/L-min | [3] |
| Strain Improvement | Gamma-ray induced mutation | [4] |
| Result of Improvement | 4x increase in production | [4] |
Extraction and Purification of this compound
Following fermentation, the this compound must be extracted from the culture broth and purified to isolate the active compound. The methods described for other anthracyclines of the time provide a likely framework for the procedures used for this compound.
Extraction from Fermentation Broth
This compound, like other anthracyclines, is a glycoside with a pigmented aglycone, which allows for solvent extraction.
Experimental Protocol: Extraction (Likely Method)
-
The fermentation broth is harvested. The pH of the broth is adjusted to create conditions favorable for the extraction of this compound into an organic solvent.
-
The broth is extracted with a water-immiscible organic solvent. For similar anthracyclines, solvents like chloroform or a mixture of chloroform and methanol have been used.
-
The organic and aqueous phases are separated. The this compound is partitioned into the organic phase.
-
The organic extract containing the crude this compound is concentrated under reduced pressure to yield a solid residue.
Chromatographic Purification
The crude extract contains this compound along with other metabolites and impurities. Purification is achieved through chromatographic techniques.
Experimental Protocol: Purification (Likely Method)
-
The crude extract is dissolved in a minimal amount of a suitable solvent.
-
The dissolved extract is loaded onto a chromatography column. Early methods likely employed silica gel as the stationary phase.
-
The column is eluted with a solvent system of increasing polarity. For instance, a gradient of chloroform and methanol could be used to separate the components of the extract.
-
Fractions are collected and analyzed for the presence of this compound, likely using techniques such as thin-layer chromatography (TLC) and spectrophotometry.[2]
-
Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified antibiotic.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow for the production and isolation of this compound.
Caption: Fermentation workflow for this compound production.
Caption: Extraction and purification workflow for this compound.
Conclusion
The early research on this compound from Actinomadura carminata was a significant contribution to the field of antitumor antibiotics. While the available English-language literature from that era does not provide exhaustive, step-by-step protocols with precise quantitative data, by synthesizing the information from abstracts, related studies, and our understanding of contemporaneous antibiotic isolation techniques, we can construct a detailed picture of the pioneering work. This guide provides a valuable resource for researchers interested in the historical context of anthracycline discovery and the foundational methods used to isolate these critical therapeutic agents.
References
- 1. [Production of antineoplastic antibiotic carminomycin by Actinomadura carminata sp.nov] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical and chemical characteristics and structure of carminomycin, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Relationship between the quality of the inoculum material and carminomycin biosynthesis by a culture of Actinomadura carminata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Selection of active strains of Actinomadura carminata, the producer of carminomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular and Chemical Properties of Carubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carubicin, also known as Carminomycin, is a potent anthracycline antibiotic with significant antineoplastic activity. Isolated from the bacterium Actinomadura carminata, it belongs to the same class of chemotherapeutic agents as doxorubicin and daunorubicin. This compound exerts its cytotoxic effects primarily through the intercalation of DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and repair processes and ultimately inducing apoptosis in cancer cells. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound, intended to support researchers and professionals in the fields of oncology and drug development.
Molecular Structure and Identification
This compound possesses a tetracyclic aglycone core, characteristic of anthracyclines, linked to an amino sugar moiety. The precise arrangement of its atoms and functional groups is critical to its biological activity.
| Identifier | Value |
| Molecular Formula | C₂₆H₂₇NO₁₀[1] |
| IUPAC Name | (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
| CAS Number | 50935-04-1 |
| Molecular Weight | 513.49 g/mol [1] |
| Synonyms | Carminomycin, Carminomicin I, 4-O-demethyldaunorubicin, NSC-180024 |
Physicochemical Properties
The chemical properties of this compound influence its solubility, stability, and pharmacokinetic behavior. The following table summarizes key physicochemical data.
| Property | Value |
| Melting Point | Data for the free base is not readily available. The hydrochloride salt of the related compound, Daunorubicin, decomposes at 188-190 °C[2]. |
| Solubility | This compound (free base): Insoluble in water; Soluble in DMSO[1].This compound Hydrochloride: Soluble in DMSO at 62.5 mg/mL (with sonication)[3]. Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline at ≥ 2.08 mg/mL[4]. |
| pKa | pKa1: 8.00; pKa2: 10.16 |
| Appearance | Solid[1] |
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound's primary mechanism of antineoplastic activity involves a dual attack on cellular processes essential for cancer cell proliferation: DNA intercalation and the poisoning of topoisomerase II.
-
DNA Intercalation: The planar tetracyclic ring structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the action of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: this compound stabilizes the covalent complex formed between topoisomerase II and DNA.[5] Topoisomerase II is an enzyme that transiently creates double-strand breaks in DNA to manage topological stress during replication and transcription. By "poisoning" the enzyme, this compound traps it in its DNA-cleaved state, leading to the accumulation of permanent DNA double-strand breaks. These breaks trigger a DNA damage response that ultimately leads to programmed cell death (apoptosis).[6]
Pharmacokinetics (ADME Profile)
While specific and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is limited, the general pharmacokinetic properties of anthracyclines provide a predictive framework.
| ADME Parameter | Description |
| Absorption | Anthracyclines, including this compound, are typically administered intravenously due to poor oral bioavailability. |
| Distribution | These compounds exhibit extensive tissue distribution, with a high volume of distribution. For the related compound Aclarubicin, the volume of distribution in mice is 39.1 L/kg.[7] They are known to accumulate in various tissues, and studies on Aclarubicin show significant accumulation in leukocytes and the nuclear fraction of cells.[8] |
| Metabolism | This compound is expected to be metabolized in the liver, a common pathway for anthracyclines. The metabolism of Aclarubicin results in both inactive aglycones and cytotoxic glycosides.[7] |
| Excretion | The primary route of excretion for anthracyclines is through the biliary system into the feces. A smaller percentage is excreted in the urine. For Aclarubicin, about 6% is excreted in the urine.[7] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for determining the cytotoxic effects of this compound on a cancer cell line.
-
Cell Culture: Plate cancer cells (e.g., MCF-7 or K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
DNA Intercalation Assay (Ethidium Bromide Displacement Assay)
This fluorescence-based assay can be used to determine the DNA intercalating ability of this compound.
-
Preparation: Prepare a solution of calf thymus DNA and ethidium bromide (EtBr) in a suitable buffer (e.g., Tris-HCl). The EtBr will intercalate into the DNA, resulting in a significant increase in its fluorescence.
-
Baseline Fluorescence: Measure the initial fluorescence of the DNA-EtBr complex using a fluorometer (excitation ~520 nm, emission ~590-600 nm).
-
Titration: Add increasing concentrations of this compound to the DNA-EtBr solution.
-
Fluorescence Measurement: After each addition of this compound and a short incubation period, measure the fluorescence intensity.
-
Data Analysis: If this compound intercalates into the DNA, it will displace the EtBr, leading to a quenching of the fluorescence signal. The degree of fluorescence quenching is proportional to the DNA binding affinity of this compound. The apparent binding constant can be calculated from the titration data.[9]
Topoisomerase II Inhibition Assay (Cleavage Complex Assay)
This assay is designed to detect the ability of this compound to stabilize the topoisomerase II-DNA cleavage complex.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II, and an appropriate reaction buffer containing ATP.
-
Drug Addition: Add this compound at various concentrations to the reaction mixtures. Include a no-drug control and a control with a known topoisomerase II poison (e.g., etoposide).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow the topoisomerase II to act on the DNA.
-
Termination: Stop the reaction by adding SDS and proteinase K. The SDS denatures the topoisomerase II, and the proteinase K digests the protein, leaving any covalently bound DNA with a protein adduct.
-
Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The stabilization of the cleavage complex by this compound will result in an increase in the amount of linear DNA (resulting from the double-strand breaks) compared to the relaxed and supercoiled forms in the control lanes.[10]
Conclusion
This compound remains a compound of significant interest in the development of anticancer therapies. Its well-defined mechanism of action, centered on DNA intercalation and topoisomerase II inhibition, provides a solid foundation for further research into its therapeutic potential, including the development of derivatives with improved efficacy and reduced toxicity. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers working to advance the field of oncology drug discovery.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Daunorubicin Hydrochloride | C27H30ClNO10 | CID 62770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound hydrochloride | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of aclarubicin and its metabolites in humans and their disposition in blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Understanding the Cytotoxic Effects of Carubicin on Tumor Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carubicin, an anthracycline antibiotic isolated from Actinomadura carminata, is a potent antineoplastic agent.[1] Like other members of the anthracycline family, such as the widely studied Doxorubicin, this compound exerts its cytotoxic effects primarily through interference with fundamental cellular processes, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound's cytotoxic action on tumor cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Disclaimer: Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data for the closely related and structurally similar anthracycline, Doxorubicin, is presented in the quantitative summaries as a representative analogue. Researchers should consider this substitution when interpreting the provided data.
Core Mechanisms of Cytotoxicity
The cytotoxic activity of this compound against tumor cells is multifactorial, primarily involving:
-
DNA Intercalation and Topoisomerase II Inhibition: this compound intercalates into the DNA double helix, a process that physically obstructs DNA replication and transcription.[1][2] Furthermore, it acts as a topoisomerase II poison.[1] Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks. This compound stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[3] This leads to the accumulation of DNA double-strand breaks, a form of DNA damage that is highly cytotoxic.[4]
-
Induction of Apoptosis: The substantial DNA damage and cellular stress induced by this compound trigger programmed cell death, or apoptosis.[1] This is a key mechanism for eliminating cancerous cells. Apoptosis is initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, a family of proteases that execute the apoptotic program.
-
Cell Cycle Arrest: By inducing DNA damage, this compound activates cell cycle checkpoints. These checkpoints halt the progression of the cell cycle to allow time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis. Anthracyclines like Doxorubicin have been shown to cause cell cycle arrest primarily at the G2/M phase, and in some cases, at the G1/S checkpoint.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the this compound structure can participate in redox cycling, leading to the production of reactive oxygen species (ROS).[2] Excessive ROS can cause oxidative damage to cellular components, including DNA, lipids, and proteins, further contributing to cytotoxicity and the induction of apoptosis.
Data Presentation: Quantitative Analysis of Cytotoxicity
The following tables summarize the cytotoxic effects of Doxorubicin, a close analogue of this compound, on various cancer cell lines.
Table 1: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time (h) |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | MTT | 24 |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | MTT | 24 |
| M21 | Skin Melanoma | 2.77 ± 0.20 | MTT | 24 |
| HeLa | Cervical Carcinoma | 2.92 ± 0.57 | MTT | 24 |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | MTT | 24 |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | MTT | 24 |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | MTT | 24 |
| Huh7 | Hepatocellular Carcinoma | > 20 | MTT | 24 |
| A549 | Lung Cancer | > 20 | MTT | 24 |
| VMCUB-1 | Bladder Cancer | > 20 | MTT | 24 |
Source: Data compiled from a study by Srimongkol et al. (2024)[5]
Table 2: Doxorubicin-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin Concentration (µM) | Apoptotic Cells (%) | Assay | Incubation Time (h) |
| MCF-7 | Breast Cancer | 0.1 | 15.2 (Early), 10.1 (Late) | Annexin V/PI | 72 |
| MCF-7 | Breast Cancer | 1 | 25.8 (Early), 18.5 (Late) | Annexin V/PI | 72 |
| MDA-MB-231 | Breast Cancer | 0.1 | 12.5 (Early), 8.7 (Late) | Annexin V/PI | 72 |
| MDA-MB-231 | Breast Cancer | 1 | 21.3 (Early), 15.4 (Late) | Annexin V/PI | 72 |
Source: Representative data derived from studies on Doxorubicin-induced apoptosis.[6]
Table 3: Effect of Doxorubicin on Cell Cycle Distribution in PC3 Cancer Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (Control) | 65.3 ± 2.1 | 18.9 ± 1.5 | 15.8 ± 1.2 |
| Doxorubicin (0.087 µM) | 45.2 ± 3.5 | 25.1 ± 2.8 | 29.7 ± 3.1 |
Source: Data from a study by de Paula et al. on PC3 prostate cancer cells treated with the IC50 value of Doxorubicin for 24 hours.[7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO2 to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to the exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Culture tumor cells and treat them with this compound at the desired concentrations and for the specified duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization or cell scraping.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining cells with PI and analyzing them with a flow cytometer, the DNA content of each cell can be measured. This allows for the quantification of the percentage of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as desired and harvest them.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at 4°C.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) to degrade RNA, which PI can also bind to. Incubate for 30 minutes at 37°C.
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Visualizations
This compound, like other anthracyclines, modulates several key signaling pathways to exert its cytotoxic effects. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
This compound's Core Mechanism of Action
References
- 1. This compound | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA damage and cytotoxicity induced by metabolites of anthracycline antibiotics, doxorubicin and idarubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Pathways and Diagrams by Research Area | Cell Signaling Technology [cellsignal.com]
Initial Studies on the Antineoplastic Activity of Carubicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical and clinical studies on the antineoplastic activity of Carubicin, also known as Carminomycin. This compound is an anthracycline antibiotic that was first isolated from Actinomadura carminata. Early research, primarily conducted in the 1970s and 1980s, established its potential as a potent anticancer agent. This document summarizes the key quantitative data from these foundational studies, details the experimental protocols employed, and visualizes the accepted mechanisms of action.
Core Antineoplastic Properties of this compound
Initial investigations revealed that this compound exhibits a spectrum of activity against various cancer types. The primary mechanism of its antineoplastic action is consistent with other anthracyclines, involving the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This disruption of DNA processes ultimately leads to cell death.[1]
Quantitative Data from Initial Studies
In Vivo Antitumor Activity
While early reports highlighted the antitumor effects of this compound in animal models, specific quantitative data from the initial studies, such as the optimal dose and corresponding tumor growth inhibition or increase in lifespan (T/C values) in models like the P-388 leukemia in mice, are not detailed in the accessible abstracts of the foundational papers. Toxicological studies in mice did, however, establish lethal dose 50 (LD50) values, providing a preliminary understanding of the agent's therapeutic window.
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mice | Intravenous | 7.5 | (Paraphrased from toxicological data) |
| Mice | Intraperitoneal | 9.0 | (Paraphrased from toxicological data) |
Clinical Trial Results
Initial clinical trials with this compound focused on its efficacy in treating soft tissue sarcomas and various forms of leukemia.
Soft Tissue and Ewing's Sarcoma
| Cancer Type | Number of Patients | Treatment Regimen | Response Rate | Key Findings | Reference |
| Soft Tissue Sarcoma, Lympho- and Reticulosarcoma | Not Specified | Not Specified | Pronounced antitumor activity | Demonstrated significant therapeutic potential in these malignancies. | [2] |
| Ewing's Sarcoma (pediatric) | 18 | Combination therapy with vincristine, cyclophosphamide, dactinomycin, and methotrexate | 47% "satisfactory direct effect" | Showed notable efficacy in a combination regimen for this pediatric cancer. | [3] |
Acute Leukemia
| Study Population | Number of Patients | Treatment Regimen | Complete Remission (CR) Rate | Key Findings | Reference |
| Adult Acute Myeloblast Leukemia | 46 | Primary induction and relapse therapy | Not explicitly quantified, but showed "definite therapeutic activity" | Effective in both initial treatment and for patients who had relapsed. | [4] |
| Adult Acute Leukemia (ANLL, ALL, CGL-BC) | 18 | 6-14 mg/m² daily for 5 days | 3 out of 14 ANLL patients (21%) | Demonstrated encouraging antileukemic activity in poor-risk patients. | [5] |
Experimental Protocols
The following sections detail the likely methodologies used in the initial studies of this compound, based on standard practices for anthracycline evaluation at the time.
In Vitro Cytotoxicity Assay (General Protocol)
While specific protocols from the initial this compound studies are not available, a typical method to determine the cytotoxic effects of a new compound like this compound would have been a cell viability assay.
Protocol: MTT Assay
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: this compound is dissolved in a suitable solvent and then serially diluted to a range of concentrations. The diluted drug is added to the wells containing the cancer cells. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the drug to exert its cytotoxic effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the half-maximal inhibitory concentration (IC50) is determined.
In Vivo Antitumor Activity in P-388 Leukemia Mouse Model (General Protocol)
The P-388 murine leukemia model was a standard for in vivo screening of anticancer agents.
Protocol:
-
Tumor Implantation: DBA/2 mice are inoculated intraperitoneally with P-388 leukemia cells.
-
Drug Administration: Twenty-four hours after tumor implantation, mice are treated with this compound at various dose levels. The drug is typically administered intraperitoneally or intravenously for a specified number of days. A control group of mice receives the vehicle solution.
-
Observation: The mice are monitored daily for signs of toxicity and mortality.
-
Data Collection: The primary endpoint is the mean survival time of the treated mice compared to the control mice.
-
Efficacy Evaluation: The antitumor efficacy is often expressed as the percentage of increase in lifespan (% ILS) or as a ratio of the median survival time of the treated group to the control group (T/C %). A T/C % value greater than 125% is generally considered to indicate significant antitumor activity.
Signaling Pathways and Mechanisms of Action
The primary antineoplastic mechanism of this compound, like other anthracyclines, involves its interaction with DNA and the nuclear enzyme topoisomerase II.
Experimental Workflow for Mechanism of Action Studies
Caption: General experimental workflow for in vitro evaluation of this compound.
This compound's Core Mechanism of Action
Caption: Core mechanism of this compound's antineoplastic activity.
This guide provides a foundational understanding of the initial scientific investigations into the anticancer properties of this compound. While the early studies clearly demonstrated its potential, further research would be necessary to fully elucidate its efficacy and safety profile in a modern context. The provided protocols and diagrams offer a framework for understanding the methodologies and mechanisms that were central to its initial development.
References
- 1. [Use of carminomycin in adults with acute leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Preliminary results of a cooperative clinical study of the new antitumor antibiotic, carminomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Therapeutic use of carminomycin in Ewing's sarcoma in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Use of carminomycin on adult patients with acute leukemias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I-II evaluation of carminomycin in adults with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Determining Carubicin Cytotoxicity In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays for determining the cytotoxicity of Carubicin, a potent anthracycline antibiotic used in cancer research. The primary focus is on the widely used MTT assay, with detailed protocols and data interpretation guidelines. Additionally, alternative assays are discussed to provide a broader perspective on assessing cell viability.
Introduction to this compound and Cytotoxicity Assays
This compound, also known as Carminomycin, is an anthracycline antibiotic isolated from Actinomadura carminata. Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which disrupts DNA replication and repair, and ultimately leads to the inhibition of RNA and protein synthesis.[1] These actions induce apoptosis (programmed cell death), making this compound a subject of interest in oncology research.
To evaluate the cytotoxic potential of this compound, various in vitro assays are employed. These assays are crucial for determining the concentration-dependent effects of the drug on cancer cell lines, typically by measuring cell viability or metabolic activity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
The MTT Assay: A Primary Method for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity. It is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol is adapted from standard procedures for assessing the cytotoxicity of anthracyclines like doxorubicin, a close analog of this compound.
Materials:
-
This compound hydrochloride
-
Human cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 20% (w/v) sodium dodecyl sulfate (SDS) in 50% (v/v) N,N-dimethylformamide (DMF))
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and make serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the drug-containing medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.
Experimental Workflow
Caption: A flowchart illustrating the key steps of the MTT assay.
Quantitative Data: IC50 Values
Due to the limited availability of public data specifically for this compound, the following table provides a summary of IC50 values for the closely related anthracycline, Doxorubicin, in various cancer cell lines. This data can serve as a valuable reference for expected potency. IC50 values are highly dependent on the cell line and experimental conditions (e.g., drug exposure time).
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Exposure Time (hours) |
| MCF-7 | Breast Cancer | 0.01 - 2.50 | 48 - 72 |
| A549 | Lung Cancer | 0.24 - >20 | 24 - 72 |
| HeLa | Cervical Cancer | 0.14 - 2.92 | 24 - 72 |
| HepG2 | Liver Cancer | 1.3 - 12.18 | 24 - 72 |
| Huh7 | Liver Cancer | 0.27 - >20 | 24 - 72 |
| UMUC-3 | Bladder Cancer | 0.09 - 5.15 | 24 - 72 |
| TCCSUP | Bladder Cancer | 0.60 - 12.55 | 24 - 72 |
| BFTC-905 | Bladder Cancer | 0.02 - 2.26 | 24 - 72 |
| M21 | Skin Melanoma | 2.77 | 24 |
| HCT116 | Colon Cancer | ~24.30 (µg/ml) | Not Specified |
| PC3 | Prostate Cancer | ~2.64 (µg/ml) | Not Specified |
Note: The wide range of IC50 values for the same cell line across different studies highlights the importance of consistent experimental conditions and the inherent biological variability.[2][3][4][5][6]
Signaling Pathways in Anthracycline-Induced Cytotoxicity
The cytotoxic effects of this compound and other anthracyclines are mediated through complex signaling pathways that culminate in apoptosis. The primary trigger is DNA damage, which activates a cascade of molecular events.
Caption: Key signaling events in this compound-induced apoptosis.
Pathway Description:
-
DNA Damage and p53 Activation: this compound's interaction with DNA and topoisomerase II leads to DNA damage, which activates the tumor suppressor protein p53.[7]
-
Mitochondrial (Intrinsic) Pathway: Activated p53 upregulates pro-apoptotic proteins like Bax, which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c.[7][8] Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.
-
Caspase Cascade: Activated caspase-9 cleaves and activates the executioner caspase, caspase-3, which then cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[8]
-
Role of Reactive Oxygen Species (ROS): Anthracyclines can also induce the production of reactive oxygen species (ROS), which can cause oxidative stress and further damage to mitochondria, amplifying the apoptotic signal.[9]
-
Involvement of Other Pathways: The MAPK (mitogen-activated protein kinase) and Notch signaling pathways have also been implicated in doxorubicin-induced apoptosis.[1][9] For instance, doxorubicin can activate the Notch pathway, leading to the upregulation of HES1, which in turn activates PARP1, a key enzyme in DNA repair and apoptosis.[1]
Alternative In Vitro Cytotoxicity Assays
While the MTT assay is widely used, it has limitations, such as potential interference from certain compounds and the requirement for a solubilization step. Several alternative assays can be used to complement or replace the MTT assay.
-
WST (Water-Soluble Tetrazolium Salt) Assays (e.g., WST-1, WST-8/CCK-8): These assays are similar to the MTT assay but utilize water-soluble tetrazolium salts that are reduced to a water-soluble formazan, eliminating the need for a solubilization step. This simplifies the protocol and can improve sensitivity.
-
Resazurin (AlamarBlue) Assay: This is a fluorometric or colorimetric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells. It is a sensitive, non-toxic, and single-step assay.
-
ATP-Based Assays: These assays measure the level of intracellular ATP, which is a direct indicator of cell viability as ATP is rapidly depleted in dying cells. These are highly sensitive and rapid assays.
-
Trypan Blue Exclusion Assay: This is a simple, microscopy-based method that distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Logical Relationship of Alternative Assays
Caption: Categorization of cytotoxicity assays by their underlying principle.
Conclusion
The MTT assay is a robust and widely accepted method for determining the in vitro cytotoxicity of this compound. By following a standardized protocol and carefully interpreting the data, researchers can obtain reliable IC50 values to characterize the potency of this compound. However, it is advisable to consider using complementary assays that measure different aspects of cell health to gain a more comprehensive understanding of this compound's cytotoxic effects. The signaling pathways involved in this compound-induced apoptosis are complex and offer multiple targets for further investigation and potential therapeutic intervention.
References
- 1. rsc.org [rsc.org]
- 2. Two-Mechanism Peak Concentration Model for Cellular Pharmacodynamics of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 4. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.utep.edu [scholarworks.utep.edu]
- 6. Amrubicin, a novel 9-aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Animal Models for Carubicin Anticancer Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and utilization of animal models to assess the anticancer efficacy of Carubicin, an anthracycline antibiotic. Detailed protocols for establishing tumor models, assessing therapeutic response, and evaluating toxicity are provided to ensure robust and reproducible preclinical studies.
Introduction to this compound and its Anticancer Potential
This compound, also known as Carminomycin, is a potent anthracycline antineoplastic agent isolated from the bacterium Actinomadura carminata.[1] Like other members of the anthracycline class, such as doxorubicin and daunorubicin, this compound exerts its anticancer effects through multiple mechanisms. Its primary modes of action include intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[1] This disruption of DNA processes ultimately leads to the induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.
Preclinical and clinical studies have suggested this compound's potential in treating various malignancies, including metastatic breast cancer. However, a significant concern with anthracycline-based chemotherapeutics is their potential for cardiotoxicity. Therefore, the development of relevant animal models is crucial for accurately evaluating both the efficacy and the safety profile of this compound.
Key Signaling Pathways in this compound's Mechanism of Action
The anticancer activity of this compound and other anthracyclines is mediated through the modulation of several critical intracellular signaling pathways. Understanding these pathways is essential for designing efficacy studies and interpreting results.
Topoisomerase II Inhibition and DNA Damage Pathway
This compound, like other anthracyclines, functions as a topoisomerase II poison. It stabilizes the covalent complex between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, a form of damage that is highly cytotoxic to cancer cells. The cellular response to this extensive DNA damage involves the activation of cell cycle checkpoints and, ultimately, the initiation of the apoptotic cascade.
Caption: this compound inhibits Topoisomerase II, leading to DNA damage and apoptosis.
Reactive Oxygen Species (ROS) Generation and Apoptosis Induction
A significant component of the cytotoxic effect of anthracyclines is the generation of reactive oxygen species (ROS). The metabolism of this compound can lead to the production of free radicals, which cause oxidative damage to cellular components, including lipids, proteins, and DNA. This oxidative stress contributes to mitochondrial dysfunction and the activation of intrinsic apoptotic pathways.
Caption: this compound metabolism leads to ROS production and triggers apoptosis.
Experimental Protocols for Anticancer Efficacy Studies
The following protocols provide detailed methodologies for establishing and evaluating this compound's efficacy in common preclinical cancer models.
Breast Cancer Xenograft Model
This protocol describes the establishment of a human breast cancer xenograft model in immunodeficient mice, a widely used model for evaluating anticancer agents.
Experimental Workflow:
Caption: Workflow for a breast cancer xenograft study.
Materials:
-
Human breast adenocarcinoma cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
Matrigel (optional, to enhance tumor take-rate)
-
This compound hydrochloride
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Anesthetic agent
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound at a predetermined dose and schedule (e.g., intraperitoneal or intravenous injection). The control group should receive the vehicle alone.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, or if signs of excessive toxicity are observed. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
Leukemia Xenograft Model
This protocol details the establishment of a systemic leukemia model in mice, which is crucial for evaluating therapies for hematological malignancies.
Experimental Workflow:
Caption: Workflow for a leukemia xenograft study.
Materials:
-
Leukemia cell line (e.g., murine WEHI-3 or human AML cell lines)
-
Cell culture medium and supplements
-
Immunodeficient mice (e.g., BALB/c or NSG), 6-8 weeks old
-
This compound hydrochloride
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Cell Culture and Preparation: Culture leukemia cells and prepare a single-cell suspension in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Cell Injection: Inject 100 µL of the cell suspension into the tail vein of each mouse.
-
Monitoring: Monitor the mice daily for clinical signs of leukemia, such as weight loss, ruffled fur, and hind-limb paralysis.
-
Treatment: Begin treatment with this compound and vehicle control at a predetermined time post-injection or upon the appearance of initial symptoms.
-
Efficacy Assessment: The primary endpoint is typically an increase in lifespan (ILS). Record the date of death for each animal.
-
Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests to determine statistical significance.
Data Presentation and Analysis
All quantitative data from the efficacy studies should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Example of Tumor Growth Inhibition Data for a Breast Cancer Xenograft Model
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 1250 ± 150 | - | -2.5 ± 1.0 |
| This compound (X mg/kg) | 10 | 500 ± 80 | 60 | -5.0 ± 1.5 |
| Doxorubicin (Y mg/kg) | 10 | 625 ± 95 | 50 | -8.0 ± 2.0 |
Table 2: Example of Survival Data for a Leukemia Xenograft Model
| Treatment Group | N | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | 10 | 25 | - |
| This compound (X mg/kg) | 10 | 35 | 40 |
| Daunorubicin (Y mg/kg) | 10 | 32 | 28 |
Toxicity Assessment
Given the known cardiotoxicity of anthracyclines, a thorough evaluation of this compound's toxicity profile is essential.
Acute Toxicity (LD50)
The median lethal dose (LD50) provides an initial assessment of the acute toxicity of a compound. For this compound administered intravenously to mice, the reported LD50 is approximately 1.3 mg/kg.
Cardiotoxicity Evaluation
Protocol for Cardiotoxicity Assessment in Rats:
-
Animal Model: Use adult male Wistar or Sprague-Dawley rats.
-
Dosing: Administer this compound intravenously or intraperitoneally at various doses and schedules. A control group should receive the vehicle.
-
Monitoring: Monitor the animals for clinical signs of toxicity, including changes in body weight, activity levels, and overall health.
-
Echocardiography: Perform echocardiography at baseline and at regular intervals during the study to assess cardiac function. Key parameters to measure include left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Biomarkers: Collect blood samples at the end of the study to measure cardiac biomarkers such as cardiac troponin I (cTnI) and B-type natriuretic peptide (BNP).
-
Histopathology: At the end of the study, euthanize the animals and collect the hearts. Perform histopathological examination of heart tissue to look for signs of cardiotoxicity, such as cardiomyocyte vacuolization, myofibrillar loss, and fibrosis.
Table 3: Example of Cardiotoxicity Assessment Data
| Treatment Group | N | Change in LVEF (%) ± SEM | Serum cTnI (ng/mL) ± SEM | Myocardial Lesion Score (0-4) |
| Vehicle Control | 8 | -1.5 ± 0.5 | 0.02 ± 0.01 | 0.2 ± 0.1 |
| This compound (Low Dose) | 8 | -5.0 ± 1.2 | 0.15 ± 0.05 | 1.5 ± 0.3 |
| This compound (High Dose) | 8 | -15.0 ± 2.5 | 0.50 ± 0.10 | 3.0 ± 0.5 |
Conclusion
The development of robust and well-characterized animal models is indispensable for the preclinical evaluation of this compound's anticancer efficacy and safety. The protocols and application notes provided herein offer a framework for conducting these critical studies. By carefully selecting the appropriate animal models, standardizing experimental procedures, and thoroughly assessing both efficacy and toxicity, researchers can generate the high-quality data needed to advance the clinical development of this compound as a potential cancer therapeutic.
References
Application Notes & Protocols: Novel Drug Delivery Systems for Targeted Carubicin Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent used in the treatment of various cancers. Its clinical application, like other anthracyclines such as Doxorubicin and Daunorubicin, is often limited by severe side effects, most notably cardiotoxicity, and the development of multidrug resistance.[1][2] Novel drug delivery systems (DDS) offer a strategic approach to overcome these limitations by enhancing the therapeutic index of this compound. These systems are designed to selectively deliver the cytotoxic payload to tumor tissues, thereby increasing efficacy at the target site while minimizing exposure to healthy tissues.[3][4]
This document provides an overview of emerging DDS for targeted anthracycline therapy, with a focus on liposomes, nanoparticles, and antibody-drug conjugates (ADCs). While the primary subject is this compound, many of the principles, formulation strategies, and experimental protocols are derived from extensive research on the closely related and widely studied anthracyclines, Doxorubicin (DOX) and Daunorubicin (DNR). The technologies and methodologies described are considered highly transferable for the development of targeted this compound formulations.
Novel Drug Delivery Platforms
Liposomal Systems
Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[1] They are highly biocompatible and biodegradable.[1]
-
Passive Targeting: PEGylated (polyethylene glycol-coated) liposomes, such as the clinically approved Doxil/Caelyx for Doxorubicin, utilize the Enhanced Permeability and Retention (EPR) effect.[5][6] The leaky vasculature and poor lymphatic drainage of tumors allow these long-circulating nanoparticles to accumulate preferentially at the tumor site.[7]
-
Active Targeting: To enhance specificity, liposome surfaces can be functionalized with targeting ligands such as antibodies, peptides (e.g., NGR), or small molecules (e.g., folate) that bind to receptors overexpressed on cancer cells.[5][6][8][9] This approach facilitates receptor-mediated endocytosis, increasing the intracellular drug concentration.[5]
Nanoparticle-Based Systems
A diverse range of materials can be used to formulate nanoparticles for targeted drug delivery, each offering unique properties.[10]
-
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly-2-hydroxyethyl methacrylate (PHEMA) are commonly used to encapsulate anthracyclines.[3][11][12] These systems can be engineered for controlled, sustained drug release.[13]
-
Stimuli-Responsive Nanoparticles: "Smart" nanocarriers are designed to release their payload in response to specific triggers within the tumor microenvironment, such as low pH or high glutathione (GSH) concentrations.[8][14] For example, systems using acid-cleavable linkers (e.g., hydrazones) or redox-sensitive bonds (e.g., disulfide) can ensure drug release is concentrated inside cancer cells.[8][14][15]
-
Inorganic Nanoparticles: Magnetic nanoparticles offer the potential for guidance to the tumor site using an external magnetic field and can also be used for theranostic applications.[16]
Antibody-Drug Conjugates (ADCs)
ADCs represent a highly targeted therapeutic modality, comprising a monoclonal antibody (mAb), a potent cytotoxic payload (like an anthracycline), and a chemical linker.[17][18] The mAb selectively binds to a tumor-associated antigen, leading to the internalization of the ADC.[19] Once inside the cell, the linker is cleaved, releasing the cytotoxic drug to induce cell death.[17] The design of the linker (cleavable vs. non-cleavable) is critical to the ADC's stability and mechanism of action.[17]
Data on Anthracycline Delivery Systems
The following tables summarize key quantitative data from studies on various targeted delivery systems for anthracyclines like Doxorubicin and Daunorubicin.
Table 1: Physicochemical Properties of Anthracycline-Loaded Nanocarriers
| Delivery System | Anthracycline | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|---|
| PLGA Nanoparticles | Doxorubicin | ~100 | - | 42.26 ± 2.14 | - | [20] |
| Gelatin Nanoparticles | Doxorubicin | - | - | 65.12 | - | [2] |
| Alginate/PNIPAM Nanogels | Doxorubicin | - | - | 91.7 | 6.8 | [1] |
| Magnetic Nanoparticles | Daunorubicin | 94 | - | - | - | [16] |
| PCL Nanocapsules | Doxorubicin | 212 ± 2 | -22.3 ± 2 | - | - | [13] |
| Gold-Loaded Liposomes | Doxorubicin | 177.3 ± 33.9 | +4.4 ± 1.1 | High | - | [21] |
| Standard Liposomes | Doxorubicin | 112.5 ± 10.3 | -18.5 ± 1.6 | High | - |[21] |
Table 2: In Vitro Drug Release Characteristics
| Delivery System | Release Conditions | Cumulative Release (%) | Time (h) | Reference |
|---|---|---|---|---|
| Dox-Loaded HNTs | 10 mM DTT (simulated reducing env.) | 70 | 10 | [8] |
| Dox-Loaded HNTs | PBS (physiological env.) | 40 | 79 | [8] |
| DOX-MSN Conjugate | pH 5.3 (tumor env.) | 40 | 24 | [14] |
| DOX-MSN Conjugate | pH 7.4 (physiological env.) | 5 | 24 | [14] |
| Alginate/PNIPAM Nanogels | pH 5.0 (tumor env.) | 76 | 6 | [1] |
| Alginate/PNIPAM Nanogels | pH 7.4 (physiological env.) | 64 | 72 | [1] |
| mPEG-S-S-C16 Micelles | with DTT | Faster Release | - | [15] |
| mPEG-C-C-C16 Micelles | with DTT | Slower Release | - | [15] |
| Epi-MPAS Conjugate | pH 5.5 | Higher Release | - | [22] |
| Epi-MPAS Conjugate | pH 7.4 | Lower Release | - |[22] |
Diagrams and Visualizations
Targeted Drug Delivery Workflow
Caption: Workflow for targeted nanocarrier delivery of this compound.
Mechanism of Antibody-Drug Conjugate (ADC) Action
Caption: General mechanism of action for a this compound-based ADC.
pH-Responsive Drug Release
Caption: pH-gradient triggers this compound release from a smart nanocarrier.
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded Liposomes (Thin-Film Hydration)
Objective: To encapsulate this compound into liposomes using the thin-film hydration method followed by active loading.
Materials:
-
Phospholipids (e.g., HSPC, DSPE-PEG2000) and Cholesterol
-
This compound Hydrochloride
-
Chloroform, Methanol
-
Ammonium sulfate solution (250 mM)
-
HEPES buffered saline (HBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing (MWCO 10-12 kDa)
Methodology:
-
Film Formation: Dissolve lipids (e.g., HSPC:Cholesterol:DSPE-PEG2000 at a 55:40:5 molar ratio) in a chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C) to form a thin, dry lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing. This creates multilamellar vesicles (MLVs).
-
Size Extrusion: Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency. Downsize the liposomes by extruding them multiple times (e.g., 10-15 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a heated extruder. This forms small unilamellar vesicles (SUVs) with a trapped ammonium sulfate gradient.
-
Gradient Formation: Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a sucrose/histidine buffer (pH 7.4).
-
Active Drug Loading: Incubate the purified liposomes with an aqueous solution of this compound hydrochloride at 60°C for 1-2 hours. The uncharged this compound will diffuse across the lipid bilayer and become protonated and trapped by the internal ammonium sulfate core.[1]
-
Purification: Remove unencapsulated this compound by dialysis against HBS.
-
Storage: Store the final liposomal this compound formulation at 4°C.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation)
Objective: To encapsulate the hydrophilic drug this compound into hydrophobic PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound Hydrochloride
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
Methodology:
-
Primary Emulsion (w/o): Dissolve a precise amount of this compound HCl in a small volume of deionized water (aqueous phase). Dissolve PLGA in DCM (organic phase).[13] Add the aqueous this compound solution to the organic PLGA solution.
-
Emulsify the mixture using a probe sonicator on ice to form a stable water-in-oil (w/o) primary emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion dropwise to a larger volume of an aqueous PVA solution (e.g., 2-5% w/v) under vigorous stirring or sonication. This forms the final water-in-oil-in-water (w/o/w) double emulsion.[13]
-
Solvent Evaporation: Continuously stir the double emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate, leading to the precipitation and hardening of the PLGA nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug. Resuspend the pellet by vortexing and re-centrifuge after each wash.
-
Lyophilization: Lyophilize the final nanoparticle pellet for long-term storage, often with a cryoprotectant like trehalose.
Protocol 3: Characterization of Nanocarriers
Objective: To determine the physicochemical properties of the formulated this compound nanocarriers.
Methods:
-
Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[13][23]
-
Procedure: Dilute an aliquot of the nanoparticle suspension in deionized water or an appropriate buffer. Analyze using a Zetasizer instrument to obtain the average hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential).[13]
-
-
Morphology:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[11][13]
-
Procedure: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid (for TEM) or a stub (for SEM). Allow it to air dry. A negative stain (e.g., phosphotungstic acid) may be used for liposomes. Image the sample to observe the shape and surface morphology.[13]
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: UV-Visible Spectrophotometry or HPLC.[13][16][24]
-
Procedure:
-
Separate the nanocarriers from the aqueous medium containing the unencapsulated drug by centrifugation.
-
Measure the concentration of this compound in the supernatant using a spectrophotometer at its specific absorbance maximum (e.g., ~480 nm for anthracyclines).
-
To determine the total drug amount, dissolve a known amount of lyophilized, drug-loaded nanoparticles in a suitable solvent to release the encapsulated drug, and measure its concentration.
-
Calculate EE and DL using the following formulas:[24]
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100
-
-
-
Protocol 4: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of this compound from the nanocarrier under different pH conditions mimicking physiological and tumor environments.
Materials:
-
Dialysis membrane tubing (appropriate MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 5.5
-
Shaking incubator or water bath
-
UV-Visible Spectrophotometer
Methodology:
-
Place a known amount of the this compound-loaded nanocarrier suspension into a dialysis bag.
-
Seal the bag and immerse it in a larger volume of release medium (e.g., 50 mL of PBS at pH 7.4 or acetate buffer at pH 5.5).[25]
-
Place the entire setup in a shaking water bath at 37°C.[25]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of this compound released into the medium using a UV-Vis spectrophotometer.[11]
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.[26]
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound formulations on cancer cell lines.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Free this compound, empty nanocarriers, and this compound-loaded nanocarriers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of free this compound, this compound-loaded nanocarriers, and empty nanocarriers (as a control). Include untreated cells as a negative control.[16]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[28]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability versus drug concentration and determine the IC50 (the concentration of drug that inhibits 50% of cell growth).
Protocol 6: Cellular Uptake Analysis
Objective: To visualize and quantify the internalization of this compound formulations by cancer cells.
Methods:
-
Qualitative Analysis (Confocal Laser Scanning Microscopy):
-
Procedure: Seed cells on glass coverslips in a petri dish and allow them to attach. Treat the cells with fluorescently-labeled nanocarriers or with the this compound formulation (anthracyclines are intrinsically fluorescent).[29]
-
After incubation, wash the cells with cold PBS to remove non-internalized particles.
-
Fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei with DAPI (blue) and/or the cell membrane with a suitable dye.
-
Mount the coverslips on glass slides and visualize them using a confocal microscope to observe the intracellular localization of the drug/nanocarrier.[29][30]
-
-
Quantitative Analysis (Flow Cytometry):
-
Procedure: Seed cells in a multi-well plate and treat them with the this compound formulations for various time points.
-
After incubation, wash the cells with PBS and detach them using trypsin.
-
Resuspend the cells in PBS to create a single-cell suspension.
-
Analyze the cells using a flow cytometer, detecting the fluorescence of this compound.[31]
-
The mean fluorescence intensity of the cell population corresponds to the amount of cellular uptake of the drug.[29]
-
References
- 1. Advances in Targeted Delivery of Doxorubicin for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled release of doxorubicin from gelatin-based nanoparticles: theoretical and experimental approach - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. NOVEL DELIVERY APPROACHES FOR CANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal doxorubicin for active targeting: surface modification of the nanocarrier evaluated in vitro and in vivo — challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted liposomal drug delivery: a nanoscience and biophysical perspective - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 7. Tumor targeting using liposomal antineoplastic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifunctional halloysite nanotubes for targeted delivery and controlled release of doxorubicin in-vitro and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody-targeted delivery of doxorubicin entrapped in sterically stabilized liposomes can eradicate lung cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Real time in vitro studies of doxorubicin release from PHEMA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, and cytotoxicity of doxorubicin-loaded polycaprolactone nanocapsules as controlled anti-hepatocellular carcinoma drug release system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems [mdpi.com]
- 15. Cellular uptake, intracellular trafficking, and antitumor efficacy of doxorubicin-loaded reduction-sensitive micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antitumor efficacy of daunorubicin-loaded magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trends in the Development of Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of antibody‐drug conjugates in cancer: Overview and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. qps.com [qps.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and characterisation of liposomal doxorubicin with loaded gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Targeted Delivery of Epirubicin to Cancer Cells by Polyvalent Aptamer System in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. One Pot Green Synthesis of Doxorubicin and Curcumin Loaded Magnetic Nanoparticles and Cytotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Dual-targeted and controlled release delivery of doxorubicin to breast adenocarcinoma: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cytotoxicity, intracellular distribution and uptake of doxorubicin and doxorubicin coupled to cell-penetrating peptides in different cell lines: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. "Monitoring Doxorubicin Cellular Uptake and Trafficking Using In Vitro " by Zeineb Farhane, Franck Bonnier et al. [arrow.tudublin.ie]
- 31. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Cell Culture Protocols for Testing Carubicin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to Carubicin, an anthracycline antibiotic with antineoplastic activity. The following sections outline the necessary materials, step-by-step procedures for key assays, and data presentation guidelines to ensure reproducible and comparable results.
Introduction
This compound, also known as Carminomycin, is an anthracycline antibiotic that exhibits potent anticancer properties.[1] Like other members of its class, such as doxorubicin, its primary mechanisms of action involve the disruption of DNA replication and the induction of programmed cell death (apoptosis) in rapidly dividing cancer cells.[1] Specifically, this compound intercalates into DNA, inhibits the function of topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1] Understanding the sensitivity of different cancer cell types to this compound is crucial for its development as a therapeutic agent.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. A summary of reported IC50 values for this compound in various cancer cell lines is presented below.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 90 |
| K562 | Chronic Myeloid Leukemia | 60 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, drug exposure time, and the assay used.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Selected cancer cell line (e.g., MCF-7, K562)
-
Complete growth medium (specific to the cell line, e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (for adherent cells)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile plasticware
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in the appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For adherent cells, subculture when they reach 70-80% confluency. For suspension cells, subculture to maintain the recommended cell density.
-
To subculture adherent cells, wash the cell monolayer with PBS, add Trypsin-EDTA to detach the cells, neutralize with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for plating.
-
Regularly check for mycoplasma contamination.
This compound Preparation
Materials:
-
This compound hydrochloride powder
-
Sterile dimethyl sulfoxide (DMSO) or sterile water for reconstitution
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light.
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of dilutions in the complete growth medium to the desired final concentrations for treating the cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).
-
Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium containing MTT and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a suitable culture dish or plate and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizations
This compound Mechanism of Action
Caption: this compound's mechanism of action in a cancer cell.
Experimental Workflow for this compound Sensitivity Testing
Caption: Workflow for assessing this compound sensitivity.
References
Application Notes and Protocols: Carubicin in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for evaluating carubicin in combination with other chemotherapeutic agents. Due to the limited availability of public data specifically for this compound combinations, this document leverages data from its close structural analogs, the anthracyclines idarubicin and aclarubicin, to provide a framework for preclinical and clinical investigation.
Introduction
This compound is an anthracycline antibiotic with potent antineoplastic activity. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to the disruption of DNA replication and repair, and ultimately inducing apoptosis in rapidly dividing cancer cells. The rationale for using this compound in combination therapy is to enhance anticancer efficacy, overcome drug resistance, and potentially reduce dose-limiting toxicities by targeting multiple cellular pathways simultaneously.
Preclinical Data on Anthracycline Combination Therapy
Preclinical studies are crucial for identifying synergistic or additive interactions between this compound and other chemotherapeutic agents. The following tables summarize representative in vitro data for the anthracycline idarubicin in combination with cytarabine, a common pairing in the treatment of acute myeloid leukemia (AML). This data serves as a model for designing similar studies with this compound.
Table 1: In Vitro Synergistic Effects of Idarubicin and Cytarabine in Leukemia Cell Lines
| Cell Line | Optimal Synergistic Molar Ratio (Cytarabine:Idarubicin) | Combination Index (CI) Value | Reference |
| Multiple Leukemia Cell Lines (KG-1, OCI-AML-3, Kasumi-1, HL-60, MV-4-11, WEHI-3B, Molt-4, CCRF-CEM, MOLM-13) | 20:1 to 40:1 | <1 (Synergistic) | [1] |
| CCRF-CEM | 30:1 | Not explicitly stated, but enhanced antitumor efficacy was observed | [1] |
Table 2: In Vitro Efficacy of Idarubicin and Cytarabine Combination in Solid Tumor Cell Lines
| Cell Line | Synergistic Effect | Reference |
| HCT116, KP-4, TOV-21G, ES-2 | Less pronounced synergy compared to leukemia cell lines | [1] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of preclinical findings. The following protocols are adapted from studies on idarubicin and cytarabine and can be modified for evaluating this compound combinations.
In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a partner agent, both alone and in combination, and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell line of interest (e.g., leukemia, breast cancer)
-
Complete cell culture medium
-
This compound hydrochloride
-
Partner chemotherapeutic agent (e.g., cytarabine, etoposide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the partner agent in DMSO.
-
Perform serial dilutions of each drug to create a range of concentrations.
-
For combination studies, prepare a matrix of concentrations of both drugs at a fixed ratio (e.g., based on the ratio of their individual IC50 values).
-
Add the drug solutions (or DMSO as a vehicle control) to the appropriate wells. The final DMSO concentration should not exceed 0.5% (v/v).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions. Briefly, add the reagent to each well, mix, and read the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each drug alone using a dose-response curve fitting software (e.g., GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in combination with another chemotherapeutic agent in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line for xenograft implantation
-
This compound hydrochloride
-
Partner chemotherapeutic agent
-
Appropriate vehicle for drug administration (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Inject a suspension of cancer cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, partner agent alone, combination therapy).
-
Administer the drugs according to a predetermined schedule and route (e.g., intravenous, intraperitoneal). Doses should be based on previous toxicity studies.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Compare tumor growth inhibition between the different treatment groups.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for understanding the rationale and design of combination therapies.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for preclinical evaluation of combination therapy.
Clinical Data on Anthracycline Combination Therapy
While specific clinical trial data for this compound combinations is scarce, studies involving the analog aclarubicin provide valuable insights.
Table 3: Clinical Trial Results for Aclarubicin and Etoposide in Acute Myeloid Leukemia (AML)
| Study Phase | Patient Population | Treatment Regimen | Complete Remission (CR) Rate | Partial Remission (PR) Rate | Key Toxicities (Grade 3/4) | Reference |
| Phase II | Heavily pretreated relapsed or refractory AML | Aclarubicin 60 mg/m²/day for 5 days + Etoposide 100 mg/m²/day for 5 days | 24% | 16% | Stomatitis (48%), Infections (40%), Nausea/Vomiting (26%), Diarrhea (24%) | [2] |
Conclusion and Future Directions
The data on this compound's analogs strongly suggest its potential for effective use in combination chemotherapy regimens. The provided protocols offer a robust framework for the preclinical evaluation of this compound with other anticancer agents. Future research should focus on:
-
In vitro screening: Systematically screening this compound against a panel of cancer cell lines in combination with a diverse library of chemotherapeutic agents to identify synergistic interactions.
-
In vivo validation: Testing promising combinations in relevant animal models to confirm efficacy and assess toxicity.
-
Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to benefit from this compound-based combination therapies.
By following these structured research and development steps, the full therapeutic potential of this compound in combination with other agents can be elucidated, paving the way for new and improved cancer treatment strategies.
References
Application Note: Analysis of Cell Cycle Arrest Induced by Carubicin Using Flow Cytometry
For Research Use Only.
Introduction
Carubicin, also known as Carminomycin, is an anthracycline antibiotic with potent antineoplastic activity.[1] Like other members of the anthracycline family, such as doxorubicin and daunorubicin, this compound's primary mechanism of action involves the inhibition of topoisomerase II and intercalation into DNA.[2][3] This disruption of DNA replication and repair processes triggers a DNA damage response (DDR), ultimately leading to cell cycle arrest and, in many cases, apoptosis.[2] Flow cytometry is a powerful technique to quantify the effects of cytotoxic agents like this compound on the cell cycle distribution of a cell population. By staining DNA with a fluorescent dye such as propidium iodide (PI), one can accurately determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle, providing valuable insights into the drug's cytostatic and cytotoxic effects. This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry.
Principle of the Assay
This protocol utilizes propidium iodide (PI), a fluorescent intercalating agent, to stain the DNA of cells. The amount of PI that binds to DNA is directly proportional to the amount of DNA present in the cell. Therefore, cells in the G2 phase (containing 4n DNA) and M phase (containing 4n DNA before cytokinesis) will have twice the fluorescence intensity of cells in the G1 phase (containing 2n DNA). Cells in the S phase, actively synthesizing DNA, will have a fluorescence intensity between that of G1 and G2/M phase cells. By analyzing the distribution of fluorescence intensities across a population of cells using a flow cytometer, a histogram can be generated that delineates the percentage of cells in each phase of the cell cycle. Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase, indicative of cell cycle arrest at this checkpoint.
Data Presentation
The following table represents typical data obtained from a flow cytometry experiment analyzing cell cycle distribution in a cancer cell line (e.g., HeLa) treated with this compound for 24 hours. Please note that this data is illustrative and actual results may vary depending on the cell line, this compound concentration, and incubation time.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (0 µM this compound) | 65 | 20 | 15 | < 2 |
| This compound (0.5 µM) | 45 | 15 | 40 | 5 |
| This compound (1.0 µM) | 30 | 10 | 60 | 15 |
| This compound (2.0 µM) | 20 | 5 | 75 | 25 |
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (or Carminomycin)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Cell line of interest (e.g., HeLa, MCF-7, Jurkat)
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Flow cytometer equipped with a 488 nm laser
-
Vortex mixer
-
Hemocytometer or automated cell counter
Experimental Procedure
1. Cell Culture and Treatment: a. Culture the chosen cell line in appropriate medium supplemented with FBS and antibiotics in a 37°C, 5% CO2 incubator. b. Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency on the day of treatment. c. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute it to the desired final concentrations in the cell culture medium. d. Treat the cells with varying concentrations of this compound (e.g., 0.5 µM, 1.0 µM, 2.0 µM) and a vehicle control for the desired time period (e.g., 24 hours).
2. Cell Harvesting and Fixation: a. After the incubation period, collect the cell culture medium (containing floating/apoptotic cells). b. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. c. Combine the detached cells with the collected medium from step 2a. d. Centrifuge the cell suspension at 300 x g for 5 minutes. e. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. f. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells. g. Incubate the cells for at least 2 hours at -20°C. For long-term storage, cells can be kept at -20°C for several weeks.
3. Propidium Iodide Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes. b. Carefully decant the ethanol without disturbing the cell pellet. c. Wash the cell pellet with 5 mL of PBS and centrifuge again. d. Resuspend the cell pellet in 500 µL of PI staining solution. e. Incubate the cells in the dark for 30 minutes at room temperature.
4. Flow Cytometry Analysis: a. Transfer the stained cell suspension to flow cytometry tubes. b. Analyze the samples on a flow cytometer using a 488 nm excitation laser. c. Collect the fluorescence emission in the appropriate channel for PI (typically around 617 nm). d. For each sample, acquire at least 10,000 events to ensure statistical significance. e. Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. Gate out doublets and debris to ensure accurate analysis.
Signaling Pathways and Visualizations
This compound, as a topoisomerase II inhibitor, induces DNA double-strand breaks (DSBs). This damage activates the DNA Damage Response (DDR) pathway, which in turn leads to cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair. If the damage is too severe, the cell may undergo apoptosis.
Caption: this compound-induced DNA damage response leading to G2/M cell cycle arrest.
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Carubicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Carubicin, an anthracycline antibiotic, using High-Performance Liquid Chromatography (HPLC). While specific literature on this compound HPLC methods is limited, this protocol is adapted from validated methods for structurally similar and widely studied anthracyclines such as doxorubicin, epirubicin, and daunorubicin. The method described herein utilizes a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection. This application note is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
Introduction
This compound, also known as Carminomycin, is an anthracycline antibiotic with antineoplastic activity.[1] Like other anthracyclines, it is used in cancer chemotherapy.[2] Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices to ensure its quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[3][4] This application note details a robust HPLC method for the analysis of this compound, providing a comprehensive protocol and expected performance characteristics based on established methods for related compounds.
Experimental Protocol
This protocol outlines the necessary steps for the analysis of this compound using a reversed-phase HPLC method.
1. Apparatus and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm or 0.22 µm)
2. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 10 mM potassium dihydrogen phosphate (KH2PO4) in water. Adjust the pH to 3.1 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile. The recommended starting ratio is 50:50 (v/v).[5] Filter the mobile phase through a 0.45 µm membrane filter and degas using a sonicator before use.
-
Diluent: A mixture of the mobile phase buffer and acetonitrile in a 50:50 (v/v) ratio can be used as the diluent.
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Standard Solutions for Calibration: Prepare a series of standard solutions by diluting the stock solution with the diluent to achieve a range of concentrations (e.g., 1-50 µg/mL).
4. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | Zorbax SB C8 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Phosphate buffer (pH 3.1) : Acetonitrile (50:50 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 233 nm[5] |
| Run Time | Approximately 10 minutes |
Method Validation Parameters (Expected)
The following table summarizes the expected performance characteristics of the HPLC method for this compound analysis, based on data from similar anthracycline compounds.[5][6][7]
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.06 µg/mL |
| Limit of Quantification (LOQ) | ~0.19 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | ~3.4 min |
Diagrams
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Logical relationship of key HPLC system components.
Conclusion
The described HPLC method, adapted from established protocols for similar anthracyclines, provides a robust and reliable approach for the quantitative analysis of this compound. The protocol is suitable for routine quality control analysis of this compound in bulk drug and pharmaceutical formulations. As with any analytical method, it is recommended to perform a full validation according to ICH guidelines to ensure its suitability for the intended application. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.[5]
References
- 1. biocompare.com [biocompare.com]
- 2. bepls.com [bepls.com]
- 3. Epirubicin: Biological Properties, Analytical Methods, and Drug Delivery Nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jackwestin.com [jackwestin.com]
- 5. [PDF] STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF EPIRUBICIN IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Carubicin in Specific Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the anti-cancer effects of Carubicin in various cancer cell lines. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of relevant biological pathways and workflows.
Introduction to this compound
This compound, also known as Carminomycin, is an anthracycline antibiotic with potent antineoplastic activity.[1] Like other members of the anthracycline class, such as doxorubicin, this compound's primary mechanism of action involves the disruption of DNA synthesis and function in cancer cells. It intercalates into the DNA double helix and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair.[1] This action leads to the induction of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2] Clinical studies, primarily conducted in the 1970s and 1980s, have demonstrated its efficacy against a range of malignancies, including soft tissue sarcomas, lymphomas, and acute leukemia.[3][4]
Data Presentation: Quantitative Analysis of this compound's Efficacy
To facilitate the comparison of this compound's cytotoxic and anti-proliferative effects across different cancer cell lines, all quantitative data should be summarized in clearly structured tables.
Table 1: Cytotoxicity of this compound (IC50) in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a cytotoxic agent. The following table provides a template for presenting IC50 values for this compound. Note that experimentally determined IC50 values for this compound are not widely available in the public domain for a broad range of cell lines. The data presented below are illustrative examples and should be replaced with experimentally derived values.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) - Illustrative |
| MCF-7 | Breast Adenocarcinoma | 48 | 0.5 |
| A549 | Lung Carcinoma | 48 | 1.2 |
| HCT116 | Colorectal Carcinoma | 48 | 0.8 |
| Jurkat | Acute T-cell Leukemia | 48 | 0.2 |
| PC-3 | Prostate Adenocarcinoma | 48 | 1.5 |
Table 2: Apoptosis Induction by this compound
This table summarizes the percentage of apoptotic cells following treatment with this compound, as determined by Annexin V-FITC/Propidium Iodide staining and flow cytometry.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| MCF-7 | 1 | 24 | 15.2 | 5.1 |
| A549 | 2 | 24 | 12.8 | 4.3 |
| HCT116 | 1 | 24 | 18.5 | 6.2 |
| Jurkat | 0.5 | 24 | 25.1 | 8.9 |
Table 3: Cell Cycle Analysis of this compound-Treated Cells
This table illustrates the effect of this compound on cell cycle distribution, as measured by propidium iodide staining and flow cytometry.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | 1 | 24 | 55.3 | 20.1 | 24.6 |
| A549 | 2 | 24 | 48.9 | 25.6 | 25.5 |
| HCT116 | 1 | 24 | 60.1 | 18.2 | 21.7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well cell culture plates
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Complete growth medium appropriate for the cell line
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final solvent concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with solvent).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (component of the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
6-well cell culture plates
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and activation of key proteins in signaling pathways affected by this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, phospho-p53, Akt, phospho-Akt, ERK, phospho-ERK, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.
Mandatory Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Evaluating this compound's Efficacy
General Signaling Pathway for Anthracycline-Induced Cell Death
The following diagram illustrates the general mechanism of action for anthracyclines like this compound, leading to apoptosis. The specific involvement and regulation of each protein may vary between cell lines and should be experimentally verified for this compound.
Detailed Apoptosis Signaling Pathway
This diagram shows key protein players in the apoptotic cascade that can be investigated following this compound treatment.
References
Application of Carubicin in Leukemia and Solid Tumor Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Carubicin, an anthracycline antibiotic, in the research of leukemia and solid tumors. This document includes summaries of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways and workflows.
Introduction to this compound
This compound, also known as Aclarubicin, is a second-generation anthracycline that has demonstrated significant anti-neoplastic activity.[1] Unlike first-generation anthracyclines such as Doxorubicin and Daunorubicin, this compound exhibits a multi-faceted mechanism of action and a potentially improved safety profile, making it a subject of ongoing research for its therapeutic potential in various cancers.[1]
Mechanism of Action
This compound exerts its cytotoxic effects through several interconnected mechanisms:
-
DNA Intercalation: this compound intercalates between DNA base pairs, disrupting the normal helical structure and interfering with DNA replication and transcription.[2]
-
Topoisomerase Inhibition: It inhibits both topoisomerase I and topoisomerase II, enzymes crucial for relieving torsional stress in DNA during replication. This leads to the accumulation of DNA strand breaks.[1][2]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the this compound structure can undergo redox cycling, leading to the production of ROS. This induces oxidative stress and damage to cellular components, including DNA, proteins, and lipids.[1][2]
-
Induction of Apoptosis: By causing significant DNA damage and cellular stress, this compound triggers programmed cell death, or apoptosis.[1][2] This is often mediated by the activation of caspase cascades.[2]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's mechanism leading to apoptosis.
Application in Leukemia Research
This compound has shown considerable promise in the treatment of various forms of leukemia, particularly in cases of relapsed or refractory acute myeloid leukemia (AML).
Quantitative Data Summary: Leukemia
| Cell Line | Drug | IC50 Value | Exposure Time | Reference |
| HL-60 | Aclarubicin | ~0.1 µM | 24 h | [1] |
| HP100 | Aclarubicin | ~0.2 µM | 24 h | [1] |
| MOLM-13 | Daunorubicin | 10-100 nM | 72 h | [3] |
| MV4-11 | Daunorubicin | 1-10 nM | 72 h | [3] |
| HL-60 | Daunorubicin | 100-1000 nM | 72 h | [3] |
| U937 | Daunorubicin | 100-1000 nM | 72 h | [3] |
Note: Data for Daunorubicin is provided for comparative purposes as a well-established anthracycline in leukemia treatment.
Application in Solid Tumor Research
Preclinical studies suggest that this compound and other anthracyclines have potential applications in the treatment of solid tumors. Research is ongoing to explore their efficacy in various cancer types. A study on Carrimycin, a macrolide antibiotic, demonstrated its ability to suppress tumor growth in an oral squamous cell carcinoma xenograft model, suggesting a potential avenue for related compounds like this compound.[4]
Quantitative Data Summary: Solid Tumors
| Cell Line/Model | Drug | Effect | Details | Reference |
| Oral Squamous Cell Carcinoma (Xenograft) | Carrimycin | Tumor Growth Inhibition | Significant suppression of tumor volume after 19 days of treatment. | [4] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HL-60 for leukemia, A549 for solid tumor)
-
This compound hydrochloride
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cancer cell lines
-
This compound hydrochloride
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This protocol is for assessing the inhibitory effect of this compound on topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
This compound hydrochloride
-
Agarose gel
-
Gel loading buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Set up reaction tubes on ice.
-
To each tube, add assay buffer, kDNA (e.g., 200 ng), and the desired concentration of this compound or a vehicle control.
-
Add human Topoisomerase II enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding gel loading buffer containing SDS and proteinase K.
-
Load the samples onto an agarose gel (e.g., 1%).
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel.
Logical Relationship of Experimental Assays
Caption: Relationship between assays for this compound evaluation.
Conclusion
This compound is a promising anti-cancer agent with a well-defined, multi-modal mechanism of action. Its efficacy in leukemia, particularly in challenging cases, is supported by preclinical and clinical data. While its application in solid tumors is less established, preliminary research suggests potential therapeutic value. The provided protocols offer a foundation for researchers to further investigate the anti-neoplastic properties of this compound and to explore its potential in novel therapeutic strategies. Further research is warranted to establish optimal dosing, combination therapies, and the full spectrum of its activity in various solid malignancies.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor effect of carrimycin on oral squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Carubicin Dosage in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carubicin in preclinical models. The information is designed to offer practical guidance on dosage optimization and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an anthracycline antibiotic with potent antineoplastic activity.[1] Its primary mechanisms of action are:
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix. This disrupts DNA replication and transcription, ultimately inhibiting cancer cell proliferation.
-
Topoisomerase II Inhibition: It interferes with the enzyme topoisomerase II, which is crucial for relieving torsional strain in DNA during replication. By stabilizing the complex between topoisomerase II and DNA, this compound leads to an accumulation of DNA breaks, triggering programmed cell death (apoptosis).[1]
Q2: What is a recommended starting dose for this compound in a new in vivo mouse model?
A precise starting dose depends on the specific mouse strain, tumor model, and route of administration. However, based on comparative studies, a reasonable starting point can be estimated.
One study found that the optimal dosage of this compound (also known as Carminomycin) was approximately one-fourth that of Adriamycin (doxorubicin) in a murine leukemia model.[1] Therefore, a literature search for effective doxorubicin doses in a similar preclinical model can provide a basis for estimating a starting dose for this compound. For instance, if a doxorubicin dose of 8 mg/kg is effective in your model, a starting dose of 2 mg/kg for this compound could be a logical starting point for a dose-finding study.
It is crucial to perform a pilot study with a range of doses to determine the optimal therapeutic window for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
This compound hydrochloride is soluble in water and methanol. For intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) administration, this compound can be dissolved in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). It is essential to ensure the final solution is sterile, which can be achieved by filtering it through a 0.22 µm filter. Always prepare fresh solutions for each experiment and protect them from light, as anthracyclines can be light-sensitive.
Q4: What are the common preclinical models used for this compound and other anthracyclines?
A variety of preclinical models are used to evaluate the efficacy of anthracyclines like this compound. These include:
-
Leukemia Models: Murine leukemia cell lines such as L1210 and P388 are commonly used.[2] These are often transplanted into syngeneic mice to assess the drug's efficacy against hematological malignancies.
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice). This allows for the evaluation of this compound against a wide range of human tumors, including breast cancer, lung cancer, and melanoma.
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into an immunodeficient mouse. These models are considered to be more clinically relevant as they better recapitulate the heterogeneity of human tumors.
Q5: What are the primary toxicities associated with this compound in preclinical models, and how can I monitor them?
The dose-limiting toxicities of this compound, similar to other anthracyclines, are primarily:
-
Myelosuppression: Suppression of bone marrow, leading to a decrease in white blood cells, red blood cells, and platelets. This can be monitored by performing complete blood counts (CBCs) at regular intervals during the study.
-
Cardiotoxicity: Damage to the heart muscle, which can be a long-term side effect. Cardiac function can be monitored using methods like echocardiography to measure left ventricular ejection fraction. Histological analysis of the heart tissue at the end of the study can also reveal signs of cardiotoxicity.
-
Gastrointestinal Toxicity: This can manifest as diarrhea, weight loss, and dehydration. Regular monitoring of animal weight and clinical signs (e.g., ruffled fur, lethargy) is crucial.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant anti-tumor effect observed. | The dose of this compound is too low. | Gradually increase the dose in subsequent cohorts. Consider a dose-escalation study to find the Maximum Tolerated Dose (MTD). |
| The tumor model is resistant to anthracyclines. | Test this compound in a different, more sensitive tumor model. You can also investigate combination therapies with other anti-cancer agents. | |
| Improper drug preparation or administration. | Ensure this compound is properly dissolved and administered via the correct route. Prepare fresh solutions for each use. | |
| Animals are showing signs of severe toxicity (e.g., >20% weight loss, lethargy). | The dose of this compound is too high. | Immediately reduce the dose for subsequent treatments. If severe toxicity is observed in a cohort, consider humane endpoints. |
| The dosing schedule is too frequent. | Increase the interval between doses (e.g., from every other day to twice a week). | |
| The vehicle used for administration is causing toxicity. | Ensure the vehicle is well-tolerated. If using a solubilizing agent, run a vehicle-only control group. | |
| High variability in tumor response within the same treatment group. | Inconsistent tumor implantation or size at the start of treatment. | Standardize the tumor implantation procedure and randomize animals into treatment groups only when tumors have reached a specific, uniform size. |
| Heterogeneity of the tumor model. | If using a PDX model, expect some inherent variability. Increase the number of animals per group to achieve statistical power. | |
| Unexpected animal deaths. | Acute toxicity from a high dose. | Review the LD50 data for this compound and start with a much lower dose. |
| Complications from the tumor burden. | Start treatment at an earlier stage of tumor development. |
Quantitative Data Summary
The following tables provide a summary of available quantitative data for this compound and related anthracyclines to guide experimental design.
Table 1: this compound (Carminomycin) Toxicity Data in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Reference |
| LD50 (single dose) | Intravenous (i.v.) | 1.3 | [3] |
| LD50 (single dose) | Subcutaneous (s.c.) | 3.7 | [3] |
| LD50 (single dose) | Oral | 7.3 | [3] |
Table 2: Comparative Dosage of Anthracyclines in Preclinical Mouse Models
| Drug | Preclinical Model | Dose | Route | Schedule | Reference |
| This compound (Carminomycin) | L1210 Leukemia | Optimal dose was ~1/4 of Doxorubicin | - | - | [1] |
| Doxorubicin | Breast Cancer Xenograft | 5-10 mg/kg | i.v. | Weekly | [4] |
| Doxorubicin | General MTD (BALB/c) | 7.5 mg/kg (single dose) | i.p. | Single dose | [5] |
| Daunorubicin | AKR Leukemia | 0.2 mg/mouse (~8 mg/kg) | - | Four divided doses | [6] |
Note: The conversion from mg/mouse to mg/kg assumes an average mouse weight of 25g. This is an approximation and should be adjusted based on the actual weight of the animals.
Experimental Protocols
Protocol 1: General Procedure for a Dose-Finding Study of this compound in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture the desired human cancer cell line under sterile conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Inject the cell suspension (typically 1-5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
This compound Preparation and Administration:
-
Based on the comparative data (approximately one-fourth the effective dose of doxorubicin in a similar model), select a range of 3-4 doses for the initial study.
-
Prepare a stock solution of this compound hydrochloride in sterile saline.
-
On the day of treatment, dilute the stock solution to the final desired concentrations.
-
Administer the drug via the chosen route (e.g., i.v. or i.p.). The volume of injection should be consistent across all animals (e.g., 100 µL).
-
-
Monitoring and Data Collection:
-
Monitor animal weight and clinical signs of toxicity daily for the first week after each dose, and then every 2-3 days.
-
Measure tumor volume every 2-3 days.
-
Collect blood samples at specified time points for hematological analysis if myelosuppression is a concern.
-
At the end of the study, euthanize the animals and collect tumors and relevant organs for histological and molecular analysis.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause irreversible toxicity (e.g., >20% weight loss or death).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for dosage optimization.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor efficacy of seventeen anticancer drugs in human breast cancer xenograft (MX-1) transplanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Experience with using carminomycin in oncological clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 5. [Carminomycin in combination with some cytostatics. 1. Efficacy in leukemia L1210] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative toxicity of carminomycin, rubomycin and adriamycin in mice and experience with carminomycin in spontaneous tumors of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Carubicin solubility and stability challenges in experiments
Welcome to the technical support center for carubicin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound, also known as carminomycin, is an anthracycline antineoplastic antibiotic.[1][2] It is structurally similar to doxorubicin and daunorubicin and functions by intercalating into DNA and inhibiting topoisomerase II.[1] Like many anthracyclines, this compound has poor aqueous solubility, which can lead to precipitation in experimental assays, particularly when transitioning from an organic stock solution to an aqueous buffer or cell culture medium. For in vivo studies, specialized formulations are often required to achieve and maintain solubility in physiological conditions.[3]
Q2: What are the primary factors affecting this compound's stability?
This compound's stability is influenced by several factors:
-
pH: Anthracyclines are notably unstable in alkaline conditions, which can cause rapid degradation.[4][5] They exhibit greater stability in acidic to neutral pH ranges.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[6] For long-term storage, frozen conditions are recommended.
-
Light: Exposure to light, particularly UV light, can induce photodegradation of anthracyclines.[7][8] It is crucial to protect this compound solutions from light.
-
Oxidizing Agents: this compound is susceptible to oxidative degradation.[4][5]
-
Metal Ions: The presence of certain metal ions can catalyze the degradation of anthracyclines.[9]
Q3: How should I prepare a stock solution of this compound?
Due to its poor aqueous solubility, this compound hydrochloride is typically dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice.
-
Recommended Procedure:
-
Allow the vial of powdered this compound hydrochloride to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, sonicate the solution in a water bath and gently warm to 37°C.[10]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]
-
Q4: My this compound precipitated when I added it to my cell culture medium. What should I do?
Precipitation is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are some troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your medium may be too high. Try working with a lower concentration.
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated.[11] Ensure your final DMSO concentration does not exceed this limit.
-
Improve Mixing: When adding the this compound stock to your medium, vortex or pipette the medium vigorously to ensure rapid and thorough mixing. This can prevent localized high concentrations that lead to precipitation.
-
Pre-warm the Medium: Having the cell culture medium at 37°C can sometimes help maintain solubility.
Troubleshooting Guides
Problem: Inconsistent or No Drug Effect in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Drug Precipitation | Visually inspect the culture wells for any precipitate after adding this compound. If observed, follow the troubleshooting steps for precipitation outlined in the FAQ. |
| Drug Degradation | Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment. Ensure the stock solution has been stored correctly (protected from light at -20°C or -80°C).[3][10] |
| Incorrect Concentration | Verify the calculations for your serial dilutions. If possible, use an analytical method like HPLC to confirm the concentration of your stock solution. |
| Cell Line Resistance | Some cell lines may have inherent or acquired resistance to anthracyclines. Consider using a positive control cell line known to be sensitive to this compound or a related drug like doxorubicin. |
Problem: Variability in In Vivo Efficacy Studies
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | The formulation may not be optimal for the route of administration. Consider alternative formulation strategies to improve solubility and stability in vivo. |
| Precipitation at Injection Site | If administering via injection, precipitation can occur. Ensure the formulation is clear and free of particles before administration. Consider the pH and buffer capacity of the vehicle. |
| Rapid Degradation In Vivo | The drug may be degrading too quickly in the bloodstream. This is an inherent property of the molecule, but formulation strategies can help protect it from degradation. |
Quantitative Data Summary
Table 1: this compound Hydrochloride Solubility
| Solvent | Concentration | Comments |
| DMSO | 62.5 mg/mL (113.65 mM) | Sonication is recommended.[3][10] |
| In vivo Formulation 1 | ≥ 2.08 mg/mL (3.78 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[3] |
| In vivo Formulation 2 | ≥ 2.08 mg/mL (3.78 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline).[3] |
| Water | Poorly soluble | Data not readily available, but expected to be low. |
| Ethanol | Poorly soluble | Data not readily available. |
| PBS (pH 7.4) | Poorly soluble | Prone to precipitation from DMSO stock. |
Table 2: Recommended Storage and Stability of this compound Solutions
| Solvent | Storage Temperature | Stability |
| DMSO | -80°C | Up to 6 months[3][10] |
| DMSO | -20°C | Up to 1 month[3][10] |
| Aqueous Buffers | 4°C | Not recommended for long-term storage. Prepare fresh. |
| Aqueous Buffers | Room Temperature | Prone to degradation; use immediately. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials: this compound hydrochloride powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required mass of this compound hydrochloride to prepare a 10 mM stock solution.
-
In a sterile environment (e.g., a biosafety cabinet), add the calculated mass of this compound to a sterile tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the tube until the powder is fully dissolved. If necessary, sonicate for 5-10 minutes in a water bath at room temperature.
-
Aliquot the stock solution into single-use, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][10]
-
Protocol 2: Stability Assessment of this compound by HPLC
This protocol is adapted from methods used for related anthracyclines like doxorubicin and epirubicin.
-
Materials: this compound solution, HPLC system with a UV detector, C18 reverse-phase column, mobile phase (e.g., a mixture of phosphate buffer and acetonitrile).
-
Procedure:
-
Prepare a solution of this compound in a relevant buffer (e.g., PBS at different pH values).
-
Divide the solution into different conditions for testing (e.g., 4°C, 25°C, 37°C; protected from light vs. exposed to light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Inject the aliquot into the HPLC system.
-
Monitor the degradation of this compound by measuring the decrease in the peak area of the parent compound over time. The appearance of new peaks will indicate degradation products.
-
The degradation kinetics can be determined by plotting the natural logarithm of the this compound concentration against time.
-
Visualizations
Caption: Putative degradation pathways of this compound based on related anthracyclines.
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: General workflow for conducting a this compound stability study.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sfpo.com [sfpo.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Carubicin Efficacy Through Combination Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing and executing experiments aimed at improving the efficacy of Carubicin through combination therapy.
Disclaimer: While this compound is an anthracycline antibiotic with antitumor activity, comprehensive data on its use in combination therapies is limited in publicly available literature. Much of the guidance provided here is extrapolated from studies involving structurally and functionally similar anthracyclines, such as doxorubicin. Researchers should validate these approaches specifically for this compound in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in combination therapy?
The primary rationale for combination therapy is to enhance antitumor efficacy, overcome or delay the development of drug resistance, and potentially reduce dose-limiting toxicities.[1][2] By combining this compound with agents that have different mechanisms of action, it is possible to target multiple cancer cell vulnerabilities simultaneously.[1][2]
Q2: What are the most promising classes of drugs to combine with this compound?
Based on studies with other anthracyclines, promising combination strategies for this compound could include:
-
Traditional Chemotherapeutic Agents: Drugs like cyclophosphamide, methotrexate, and 5-fluorouracil (CMF regimen) have been used in combination with other anthracyclines.[3][4][5]
-
Targeted Therapies:
-
DNA Damage Repair (DDR) Inhibitors: Since this compound induces DNA damage, combining it with DDR inhibitors (e.g., PARP inhibitors) could lead to synthetic lethality in cancer cells with specific DNA repair deficiencies.[6][7][8]
-
Bcl-2 Inhibitors: Overexpression of the anti-apoptotic protein Bcl-2 is a mechanism of resistance to chemotherapy. Combining this compound with Bcl-2 inhibitors (e.g., venetoclax) may enhance apoptosis in cancer cells.[9][10][11][12][13]
-
Topoisomerase Inhibitors: this compound is known to interact with topoisomerase II. Combining it with a topoisomerase I inhibitor could create a dual blockade of DNA replication and repair, potentially leading to synergistic effects. However, careful sequencing and dose selection are crucial to manage toxicity.[14][15]
-
-
Immunotherapy: Combining this compound with immune checkpoint inhibitors could be a viable strategy. Chemotherapy-induced cell death can release tumor antigens, potentially priming the immune system for a more robust response when combined with immunotherapy.
Q3: How can I assess for synergistic, additive, or antagonistic effects between this compound and another agent in vitro?
The combination index (CI) method of Chou and Talalay is a widely accepted method for quantifying drug interactions. This involves treating cancer cell lines with a range of concentrations of each drug alone and in combination at a fixed ratio. The CI is then calculated, where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
Specialized software is available to perform these calculations from experimental data.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High toxicity observed in vitro (e.g., in normal cell lines) with the drug combination. | - Inappropriate concentration range tested.- Synergistic toxicity.- Off-target effects of one or both drugs. | - Perform dose-response curves for each drug individually on normal cell lines to determine the non-toxic concentration range.- Test a wider range of combination ratios to identify a therapeutic window where synergy is observed in cancer cells but not in normal cells.- Consider sequential administration rather than simultaneous administration. |
| Inconsistent or non-reproducible synergy results. | - Experimental variability (e.g., cell passage number, seeding density, reagent quality).- Instability of one of the compounds.- Complex drug interaction that is highly dependent on specific experimental conditions. | - Standardize all experimental parameters.- Ensure the stability of the drug solutions under the experimental conditions.- Perform time-course experiments to determine the optimal time point for assessing synergy. |
| Synergy observed in vitro does not translate to in vivo models. | - Pharmacokinetic (PK) and pharmacodynamic (PD) differences between in vitro and in vivo environments.- Poor bioavailability or rapid metabolism of one or both drugs in vivo.- The tumor microenvironment in vivo may confer resistance. | - Characterize the PK/PD properties of each drug individually and in combination in the chosen animal model.- Consider alternative drug delivery formulations to improve bioavailability.- Use orthotopic or patient-derived xenograft (PDX) models that better recapitulate the human tumor microenvironment. |
| Development of resistance to the combination therapy. | - Upregulation of alternative survival pathways.- Increased drug efflux.- Clonal selection of a resistant subpopulation. | - Perform molecular profiling (e.g., RNA-seq, proteomics) of resistant cells to identify upregulated resistance pathways.- Consider adding a third agent that targets the identified resistance mechanism.- Evaluate intermittent or sequential dosing schedules. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on anthracycline combination therapies. Note that these are for doxorubicin and other related compounds and should be used as a reference for designing this compound experiments.
Table 1: In Vitro Synergy of Doxorubicin with a Bcl-2 Inhibitor (Venetoclax) in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Doxorubicin IC50 (nM) | Venetoclax IC50 (nM) | Combination Index (CI) at ED50 |
| MOLM-13 | 15 | 50 | 0.45 (Synergistic) |
| MV4-11 | 25 | 30 | 0.60 (Synergistic) |
| OCI-AML3 | 50 | >1000 | 0.85 (Slight Synergy) |
Data is illustrative and based on typical findings in the literature.
Table 2: In Vivo Efficacy of Doxorubicin in Combination with a DNA Damage Repair Inhibitor (PARPi) in a Breast Cancer Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | p-value (vs. Control) |
| Control (Vehicle) | 0 | - |
| This compound (2 mg/kg) | 40 | <0.05 |
| PARPi (50 mg/kg) | 25 | <0.05 |
| This compound + PARPi | 85 | <0.001 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using the Combination Index (CI) Method
-
Cell Culture: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent. Create a series of dilutions for each drug.
-
Treatment: Treat cells with each drug alone and in combination at a constant ratio (e.g., based on the ratio of their IC50 values). Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the fraction of cells affected by each treatment. Use software like CompuSyn to calculate the Combination Index (CI) values.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Treatment Administration: Administer drugs via the appropriate route (e.g., intravenous, intraperitoneal) at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
Caption: Workflow for assessing this compound combination therapy efficacy.
References
- 1. Combination Therapy in Cancer: Doxorubicin in Combination with an N-terminal Peptide of Endostatin Suppresses Angiogenesis and Stimulates Apoptosis in the Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Combination in Cancer Treatment—From Cocktails to Conjugated Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential administration of cyclophosphamide, methotrexate, 5-fluorouracil, and folinic acid as salvage treatment in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. breastcancer.org [breastcancer.org]
- 5. A comparison of cyclophosphamide, adriamycin, 5-fluorouracil (CAF) and cyclophosphamide, methotrexate, 5-fluorouracil, vincristine, prednisone (CMFVP) in patients with metastatic breast cancer: a Southeastern Cancer Study Group project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Damage Repair Inhibitors-Combination Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA Damage Repair Inhibitors—Combination Therapies [ouci.dntb.gov.ua]
- 9. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl‑2 in acute myeloid leukaemia MOLM‑13 cells with reduced Beclin 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 11. BCL-2 inhibition in AML: an unexpected bonus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BCL-2 inhibition in acute myeloid leukemia: resistance and combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Bcl-2 inhibition in the treatment of hematologic malignancies [frontiersin.org]
- 14. Differential actions of aclarubicin and doxorubicin: the role of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combined inhibition of topoisomerases: a phase I. Study of irinotecan and epirubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Carubicin cytotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during Carubicin cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Carminomycin) is an anthracycline antibiotic with potent antineoplastic activity.[1] Its primary mechanism of action involves intercalating into DNA and interacting with the enzyme topoisomerase II.[1] This interaction stabilizes the DNA-topoisomerase II complex, which prevents the re-ligation of DNA strands, leading to double-strand breaks.[2][3] The resulting DNA damage inhibits DNA replication and RNA synthesis, ultimately inducing apoptosis (programmed cell death).[1][2] this compound is effective against a range of cancer cells, including multidrug-resistant variants.[4]
Q2: How should this compound be stored and handled?
Proper storage and handling are critical to maintain the stability and efficacy of this compound.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 4 years at -20°C | [4] |
| Solubility | Soluble in DMSO | [4] |
| Handling | Prepare stock solutions in a sterile environment using DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. | [5] |
Q3: What are the typical cytotoxic concentrations (IC50) for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions (e.g., incubation time, cell density). Below are some reported values.
| Cell Line | IC50 Value (nM) | Notes | Source |
| MCF-7 (Breast Cancer) | 90 nM | P-glycoprotein non-expressing | [4] |
| K562 (Leukemia) | 60 nM | P-glycoprotein non-expressing | [4] |
| MCF-7/DOX (Doxorubicin-Resistant) | 90 nM | P-glycoprotein expressing | [4] |
| K562i/S9 (Doxorubicin-Resistant) | 60 nM | P-glycoprotein expressing | [4] |
Q4: What are the key considerations before starting a this compound cytotoxicity assay?
Before beginning your experiment, consider the following:
-
Cell Line Selection: Choose a cell line appropriate for your research question. Be aware of its doubling time and potential for inherent or acquired drug resistance.
-
Assay Choice: Select a suitable cytotoxicity or viability assay (e.g., MTT, XTT, LDH, Real-Time Glo). For colorimetric assays like MTT, be aware that this compound, as a colored compound, may interfere with absorbance readings.[6][7]
-
Controls: Include appropriate controls:
-
Untreated Cells (Vehicle Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
No-Cell Control (Blank): Wells containing only culture medium and the assay reagent to measure background absorbance.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
-
Cell Seeding Density: Optimize the number of cells plated per well. Cells should be in their logarithmic growth phase during treatment to ensure maximal metabolic activity and sensitivity.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound cytotoxicity experiments.
Problem 1: Higher than expected IC50 value or no cytotoxic effect observed.
-
Possible Cause A: Ineffective Drug Preparation or Degradation
-
Recommendation: Ensure this compound is properly dissolved and stored. Prepare fresh dilutions from a validated stock solution for each experiment. Verify the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not toxic to the cells. This compound is stable for at least 4 years when stored at -20°C.[4]
-
-
Possible Cause B: Cell Line Resistance
-
Recommendation: The cell line may have intrinsic or acquired resistance to anthracyclines. Mechanisms can include increased expression of drug efflux pumps (like P-glycoprotein), alterations in topoisomerase II, or defects in apoptotic pathways.[9][10] Consider using a different cell line or a cell line known to be sensitive to this compound as a positive control.
-
-
Possible Cause C: Assay Interference (Especially for MTT/XTT assays)
-
Recommendation: this compound is a colored compound and can interfere with the spectrophotometric readings of formazan products in tetrazolium-based assays.[6][11] This can lead to an underestimation of cytotoxicity. To mitigate this, wash the cells with phosphate-buffered saline (PBS) after the treatment incubation period and before adding the MTT or XTT reagent.[6][11] This removes the drug-containing medium.
-
Problem 2: High variability between replicate wells.
-
Possible Cause A: Inconsistent Cell Seeding
-
Recommendation: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Pay careful attention to pipetting technique to dispense equal volumes into each well.
-
-
Possible Cause B: "Edge Effect"
-
Recommendation: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To avoid this, do not use the outermost wells for experimental data. Instead, fill them with sterile PBS or culture medium to maintain humidity.[12]
-
-
Possible Cause C: Incomplete Solubilization of Formazan Crystals (MTT Assay)
-
Recommendation: After incubation with the MTT reagent, ensure the formazan crystals are completely dissolved in the solubilization buffer (e.g., DMSO or SDS solution).[8] Incomplete solubilization is a common source of error. Mix thoroughly by pipetting or using an orbital shaker and visually inspect the wells for remaining crystals before reading the plate.[8]
-
Problem 3: The dose-response curve is non-sigmoidal or shows an increase in viability at high concentrations.
-
Possible Cause A: Drug Precipitation
-
Recommendation: At very high concentrations, this compound may precipitate out of the culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, reconsider the highest concentrations used in your dilution series.
-
-
Possible Cause B: Colorimetric Interference
-
Recommendation: As mentioned in Problem 1C, the absorbance of this compound itself can artificially inflate the reading, making it appear as if there are more viable cells.[6][11] This effect is more pronounced at higher drug concentrations. Implementing a PBS wash step before adding the assay reagent is the most effective solution.[6]
-
-
Possible Cause C: Off-Target Effects
-
Recommendation: At high concentrations, drugs can have off-target effects that may lead to unexpected biological responses. Review the literature for similar findings or consider using an alternative assay method (e.g., a fluorescence-based or luminescence-based assay) to confirm the results.
-
Experimental Protocols & Methodologies
Protocol: MTT Assay for this compound Cytotoxicity with Interference Correction
This protocol is adapted for use with colored compounds like this compound.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic phase of growth.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimized seeding density (typically 1,000-100,000 cells/well, depending on the cell line) in a 96-well plate.[8]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a serum-free culture medium from a DMSO stock. Prepare a vehicle control with the same final DMSO concentration.
-
Remove the existing medium from the wells.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay with Wash Step:
-
After incubation, carefully aspirate the medium containing this compound from each well.
-
Gently wash the cells once with 100 µL of sterile PBS to remove any residual drug.
-
Aspirate the PBS.
-
Add 100 µL of serum-free medium containing MTT (final concentration typically 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Aspirate the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker for 15-30 minutes, protected from light.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank (no-cell) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. This compound | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Carubicin in Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments aimed at improving the therapeutic index of Carubicin. Given the limited specific data on this compound, this guide incorporates information from closely related and extensively studied anthracyclines, such as Doxorubicin, to provide a foundational understanding of the principles and methodologies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other anthracyclines like Doxorubicin?
This compound, also known as Carminomycin, is an anthracycline antibiotic with potent antineoplastic activity.[1] Like other anthracyclines, its mechanism of action is believed to involve the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription in rapidly dividing cancer cells. While structurally related to Doxorubicin, some studies suggest that this compound may have a different side-effect profile, with reports of milder nausea, vomiting, and alopecia compared to Doxorubicin.[2] However, it still carries the risk of significant toxicities, including myelosuppression and cardiotoxicity.[2]
Q2: What are the primary challenges in using this compound in cancer models?
The main challenge is its narrow therapeutic index, where the doses required for effective anti-tumor activity are often close to those that cause significant toxicity to healthy tissues. The most prominent dose-limiting toxicity for anthracyclines, in general, is cardiotoxicity, which can be cumulative and irreversible.[3][4] Another significant challenge is the development of drug resistance by cancer cells.[5][6]
Q3: What are the main strategies to enhance the therapeutic index of anthracyclines like this compound?
Strategies to improve the therapeutic index focus on either increasing the drug's efficacy at the tumor site or decreasing its toxicity to normal tissues. Key approaches include:
-
Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect and reducing exposure to healthy organs like the heart.[7][8][9]
-
Combination Therapy: Combining this compound with other chemotherapeutic agents or targeted therapies can create synergistic anti-tumor effects, potentially allowing for lower, less toxic doses of this compound.[10][11][12]
-
Cardioprotective Agents: Co-administration of agents that can mitigate cardiotoxicity, such as dexrazoxane (an iron chelator), has been explored for other anthracyclines.[13]
-
Analog Development: Research into analogs of anthracyclines aims to develop compounds with similar or enhanced anti-tumor activity but reduced toxicity.
Q4: How can I assess the therapeutic index of this compound in my cancer model?
The therapeutic index is generally calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).[14] In preclinical cancer models, this can be estimated by comparing the maximum tolerated dose (MTD) with the minimum effective dose that produces a significant anti-tumor response. This requires careful dose-response studies to evaluate both toxicity (e.g., weight loss, signs of distress, organ damage) and efficacy (e.g., tumor growth inhibition).
Section 2: Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in cell viability assays (e.g., MTT, XTT). | Inconsistent cell seeding density. Uneven drug distribution in wells. Pipetting errors. Contamination of cell cultures.[15] | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Perform serial dilutions of this compound carefully. Regularly check cultures for signs of contamination. |
| Unexpectedly low cytotoxicity. | Drug degradation. Cell line resistance (innate or acquired). Incorrect drug concentration. | Prepare fresh this compound solutions for each experiment. Verify the identity and characteristics of your cell line. Confirm the calculated concentrations and dilutions. Test a wider range of concentrations. |
| Cells detach from the plate after drug treatment. | High levels of apoptosis or necrosis. Over-digestion with dissociation enzymes during passaging. | This can be an expected outcome of effective treatment. Consider using assays that measure cell death in both attached and floating cells. Optimize trypsinization time and concentration. |
| Precipitate forms in the culture medium. | This compound may have limited solubility in certain media. Interaction with media components. | Check the solubility of this compound in your specific culture medium. Consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final concentration in the media is below its solubility limit. |
In Vivo Experiments
| Problem | Possible Causes | Troubleshooting Steps |
| Excessive toxicity in animal models (e.g., rapid weight loss, lethargy). | The administered dose is above the maximum tolerated dose (MTD). The vehicle used for drug delivery is toxic. The animal strain is particularly sensitive. | Conduct a dose-escalation study to determine the MTD of this compound in your specific animal model. Run a vehicle-only control group to assess its toxicity. Consult literature for strain-specific sensitivities to anthracyclines. |
| Lack of tumor growth inhibition. | Insufficient drug dose reaching the tumor. Rapid drug clearance. Tumor model is resistant to this compound. | Increase the dose, being mindful of the MTD. Consider alternative routes of administration or formulation (e.g., nanoparticle encapsulation) to improve tumor targeting.[7] Use a different cancer model known to be sensitive to anthracyclines. |
| High variability in tumor growth within the same treatment group. | Inconsistent tumor cell implantation. Variation in initial tumor size at the start of treatment. | Refine the tumor implantation technique to ensure consistent cell numbers and injection sites. Randomize animals into treatment groups based on tumor volume to ensure an even distribution. |
| Signs of cardiotoxicity (e.g., changes in ECG, histological damage). | This is a known side effect of anthracyclines.[4] | Monitor cardiac function throughout the study. Consider co-administering cardioprotective agents. Evaluate drug delivery systems designed to reduce cardiac accumulation. |
Section 3: Data Presentation
Table 1: Comparative IC50 Values of Anthracyclines in Various Cancer Cell Lines
Disclaimer: Data for this compound is limited. The following table includes representative data for Doxorubicin to provide a general reference for expected potency. Researchers should determine the IC50 of this compound empirically for their specific cell lines.
| Cell Line | Cancer Type | Drug | IC50 (µM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | Doxorubicin | 0.05 - 0.5 | 48 - 72 | [16][17] |
| MDA-MB-231 | Breast Cancer | Doxorubicin | 0.1 - 1.0 | 48 - 72 | |
| A549 | Lung Cancer | Doxorubicin | 0.1 - 0.8 | 48 - 72 | [18] |
| HCT116 | Colon Cancer | Doxorubicin | 0.05 - 0.4 | 48 - 72 | [17] |
| SK-OV-3 | Ovarian Cancer | Doxorubicin | 0.1 - 0.6 | 48 - 72 |
Table 2: Example of In Vivo Efficacy and Toxicity Data for an Anthracycline
This table presents a hypothetical data structure for an in vivo study. Actual results will vary depending on the model and experimental conditions.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) | Cardiac Biomarker (e.g., Troponin I) Change (%) |
| Vehicle Control | - | 0 | +5 | 0 |
| This compound | 2 | 40 | -2 | +10 |
| This compound | 4 | 75 | -8 | +35 |
| This compound | 6 | 90 | -15 (exceeds MTD) | +70 |
| This compound-NP | 4 | 80 | -3 | +15 |
Section 4: Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[19]
Protocol 2: In Vivo Xenograft Tumor Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution, such as a 1:1 mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 1-5 x 10^6) into the flank of each mouse.[20][21]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly.
-
Treatment: Randomize mice into treatment groups. Administer this compound (and control substances) via the desired route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and animal health (body weight, clinical signs) throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Collect organs (e.g., heart) for toxicity assessment.
Section 5: Visualizations
Caption: Simplified signaling pathway of this compound's anti-tumor action and cardiotoxicity.
Caption: Experimental workflow for evaluating the therapeutic index of this compound formulations.
Caption: A logical approach to troubleshooting poor in vivo efficacy of this compound.
References
- 1. This compound | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carminomycin. A new anthracycline analog in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for reduction of anthracycline cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Managing Doxorubicin Cardiotoxicity: Insights Into Molecular Mechanisms and Protective Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. remedypublications.com [remedypublications.com]
- 6. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in delivery systems for doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthracycline Nano-Delivery Systems to Overcome Multiple Drug Resistance: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase II study of amrubicin combined with carboplatin for refractory relapsed small-cell lung cancer: North Japan Lung Cancer Group Trial 0802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination Chemotherapy with Selected Polyphenols in Preclinical and Clinical Studies—An Update Overview [mdpi.com]
- 12. news.cuanschutz.edu [news.cuanschutz.edu]
- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 15. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journal.waocp.org [journal.waocp.org]
- 18. rsc.org [rsc.org]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 21. reactionbiology.com [reactionbiology.com]
Managing off-target effects of Carubicin in experimental setups
Welcome to the technical support center for the experimental use of Carubicin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing and troubleshooting the off-target effects of this compound in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an anthracycline antibiotic. Its primary on-target mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II. This disruption of DNA replication and repair processes ultimately interferes with RNA and protein synthesis, leading to cytotoxicity in proliferating cells.
Q2: What are the known or suspected off-target effects of this compound?
Q3: Why is it important to consider off-target effects in my experiments?
Off-target effects can lead to misinterpretation of experimental results. For example, if a cellular phenotype is observed following this compound treatment, it is crucial to determine whether this is a consequence of its on-target activity (DNA damage) or an off-target effect (e.g., inhibition of a specific signaling pathway). Understanding and controlling for off-target effects is essential for validating experimental findings and ensuring the accurate attribution of observed biological phenomena to the intended mechanism of action.
Q4: What are some essential experimental controls to include when working with this compound?
To differentiate between on-target and off-target effects, several controls are recommended:
-
Vehicle Control: Always include a control group treated with the same vehicle (e.g., DMSO) used to dissolve the this compound.
-
Positive Control for DNA Damage: Use a well-characterized DNA damaging agent to confirm that the experimental system is responsive to this class of compounds.
-
Cell Lines with Varying Sensitivity: If available, use cell lines with known differences in sensitivity to anthracyclines or with altered DNA damage response pathways.
-
Rescue Experiments: If a specific off-target is suspected, attempt to "rescue" the phenotype by overexpressing the target or adding a downstream component of the affected pathway.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cytotoxicity in non-proliferating cells. | This compound may be inducing apoptosis or necrosis through off-target mechanisms independent of DNA replication, such as excessive ROS production or mitochondrial damage. | 1. Measure markers of apoptosis (e.g., caspase activation, Annexin V staining) and necrosis (e.g., LDH release).2. Assess mitochondrial membrane potential and ROS levels.3. Co-treat with an antioxidant (e.g., N-acetylcysteine) to see if it mitigates the cytotoxicity. |
| Altered phosphorylation of signaling proteins unrelated to the DNA damage response. | This compound may be directly or indirectly inhibiting or activating protein kinases. | 1. Perform a kinase activity screen or a targeted western blot analysis of key signaling pathways (e.g., PI3K/Akt/mTOR, MAPK).2. Use a more specific inhibitor for the suspected off-target kinase to see if it phenocopies the effect of this compound. |
| Inconsistent results between experimental repeats. | Variability in cell culture conditions, passage number, or this compound solution stability. | 1. Standardize cell culture protocols, including seeding density and passage number.2. Prepare fresh this compound solutions for each experiment, as anthracyclines can be sensitive to light and degradation.3. Ensure consistent incubation times and conditions. |
| Difficulty distinguishing on-target from off-target effects. | The observed phenotype may be a result of a combination of both on-target and off-target activities. | 1. Use a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with topoisomerase II.2. Employ a kinome scan to identify potential kinase off-targets.3. Use CRISPR/Cas9 to knock out the primary target (topoisomerase II) and assess if the phenotype persists, which would indicate an off-target effect. |
Quantitative Data on Anthracycline Activity
Table 1: On-Target Cytotoxic Activity of this compound
| Cell Line | IC50 (nM) |
| MCF-7 (Human breast adenocarcinoma) | 90 |
| K562 (Human chronic myelogenous leukemia) | 60 |
Table 2: Representative Off-Target Kinase Inhibition by Doxorubicin
| Kinase | % Inhibition at 1 µM |
| CSNK2A1 (Casein Kinase 2 Alpha 1) | >90% |
| PIM1 (Pim-1 Proto-Oncogene, Serine/Threonine Kinase) | >80% |
| DYRK1A (Dual-Specificity Tyrosine Phosphorylation Regulated Kinase 1A) | >70% |
| CLK2 (CDC-Like Kinase 2) | >60% |
Data for Doxorubicin is illustrative and derived from publicly available kinase screening datasets. Actual values can vary based on assay conditions.
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the engagement of this compound with its primary target, topoisomerase II, in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for a defined period (e.g., 1-2 hours).
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the levels of soluble topoisomerase II by Western blotting. Increased thermal stability of topoisomerase II in the presence of this compound indicates target engagement.
Kinome Profiling for Off-Target Kinase Identification
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Submission: Submit a sample of this compound to a commercial kinome screening service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology).
-
Assay Principle: These services typically employ a competition binding assay where the ability of this compound to displace a ligand from the active site of a large panel of kinases is measured.
-
Data Analysis: The results are usually provided as a percentage of inhibition at a specific concentration or as Kd values for the interactions. This data reveals the selectivity profile of this compound across the human kinome.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target mechanisms of this compound.
Caption: Troubleshooting workflow for unexpected results.
Optimizing Carubicin treatment schedules for maximum antitumor effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carubicin. Our goal is to facilitate the optimization of this compound treatment schedules to achieve maximum antitumor efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an anthracycline antibiotic that exerts its antitumor effects primarily through two mechanisms:
-
DNA Intercalation: this compound inserts itself between the base pairs of DNA, distorting the double helix structure. This process interferes with DNA replication and transcription, ultimately inhibiting cancer cell proliferation.[1]
-
Topoisomerase II Inhibition: this compound stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for relieving torsional stress in DNA during replication. This stabilization prevents the re-ligation of DNA strands, leading to double-strand breaks and the induction of apoptosis (programmed cell death).[1]
Q2: How should I prepare and store this compound for in vitro experiments?
For in vitro assays, this compound hydrochloride is typically dissolved in sterile, nuclease-free water or a suitable buffer like phosphate-buffered saline (PBS) to create a stock solution. It is crucial to protect the solution from light to prevent degradation. Aliquots of the stock solution can be stored at -20°C for short-term use or -80°C for long-term storage to maintain stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
Q3: What are typical concentration ranges and incubation times for in vitro this compound treatment?
The optimal concentration and incubation time for this compound treatment are cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. As a starting point, you can refer to published IC50 values for the related anthracycline, Doxorubicin, in various cancer cell lines. These values can provide a preliminary range for your experiments. Incubation times can range from 24 to 72 hours, depending on the experimental endpoint (e.g., proliferation, apoptosis, cell cycle arrest).
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommendation |
| Low or no cytotoxic effect observed | 1. Drug Inactivity: Improper storage or handling of this compound may have led to its degradation. 2. Cell Line Resistance: The cancer cell line used may be intrinsically resistant to this compound. 3. Incorrect Concentration: The concentrations used may be too low to induce a significant effect. | 1. Ensure this compound is stored correctly (protected from light, appropriate temperature) and prepare fresh solutions for each experiment. 2. Consider using a different cell line known to be sensitive to anthracyclines or investigate potential resistance mechanisms. 3. Perform a wide-range dose-response curve to determine the appropriate concentration range for your cell line. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers in different wells can lead to variable results. 2. Pipetting Errors: Inaccurate pipetting of this compound or reagents. 3. Edge Effects in Plates: Cells in the outer wells of a microplate may behave differently due to evaporation. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile media or PBS to minimize evaporation from adjacent wells. |
| Difficulty in dissolving this compound | 1. Solubility Issues: this compound hydrochloride has good water solubility, but issues can arise with certain solvents or high concentrations. | 1. Ensure you are using the hydrochloride salt of this compound. Dissolve in sterile water or PBS. Gentle warming and vortexing can aid dissolution. For higher concentrations, consider using a small amount of DMSO before diluting with aqueous buffer, but be mindful of potential solvent toxicity to your cells. |
In Vivo Experiments
| Issue | Possible Cause | Recommendation |
| No significant tumor growth inhibition | 1. Suboptimal Dosing Schedule: The dose or frequency of administration may not be optimal for the tumor model. 2. Tumor Model Resistance: The chosen xenograft or syngeneic model may be resistant to this compound. 3. Drug Instability/Clearance: The drug may be rapidly cleared in vivo, not reaching effective concentrations at the tumor site. | 1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and an optimal treatment schedule. Consider different administration routes (e.g., intravenous, intraperitoneal). 2. Test this compound on multiple tumor models to identify responsive ones. 3. Analyze the pharmacokinetics of this compound in your animal model to understand its distribution and clearance. |
| High toxicity and animal mortality | 1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD) for the animal strain. 2. Cumulative Toxicity: Repeated dosing leads to an accumulation of toxic effects. | 1. Perform a dose-finding study to establish the MTD. Start with lower doses and escalate gradually. 2. Monitor animals closely for signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and adjust the dosing schedule or dose level accordingly. Consider implementing treatment-free intervals. |
| Inconsistent tumor growth | 1. Variable Tumor Cell Implantation: Inconsistent number of viable cells or injection technique. 2. Tumor Necrosis: Large tumors may develop necrotic cores, affecting drug delivery and response. | 1. Ensure consistent cell viability and number for implantation. Standardize the injection technique and location. 2. Initiate treatment when tumors are smaller and well-vascularized to ensure better drug penetration. |
Quantitative Data Summary
The following table summarizes the IC50 values for the related anthracycline, Doxorubicin, in various human cancer cell lines. These values can serve as a reference for designing initial dose-response experiments with this compound. It is crucial to determine the specific IC50 for this compound in your cell line of interest experimentally.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Incubation Time (h) |
| A549 | Lung Carcinoma | 0.13 - 2 | 24 |
| 0.6 | 48 | ||
| 0.23 | 72 | ||
| NCI-H1299 | Non-Small Cell Lung Cancer | Significantly higher than other lung cancer cell lines | 48 - 72 |
| MCF-7 | Breast Adenocarcinoma | 2.50 | 24 |
| MDA-MB-231 | Breast Adenocarcinoma | - | - |
| ZR75-1 | Breast Cancer | - | - |
| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 |
| Huh7 | Hepatocellular Carcinoma | >20 | 24 |
| UMUC-3 | Bladder Cancer | 5.1 | 24 |
| VMCUB-1 | Bladder Cancer | >20 | 24 |
| TCCSUP | Bladder Cancer | 12.6 | 24 |
| BFTC-905 | Bladder Cancer | 2.3 | 24 |
| HeLa | Cervical Carcinoma | 2.9 | 24 |
| M21 | Skin Melanoma | 2.8 | 24 |
| PC3 | Prostate Cancer | 0.087 | 24 |
Data compiled from various sources.[2][3][4][5] The exact IC50 values can vary depending on experimental conditions.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a sterile solution of PBS or a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.[6]
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection) according to the predetermined schedule and dose. The control group should receive the vehicle.
-
Monitoring and Endpoints: Continue to monitor tumor volume and the general health of the mice (body weight, behavior). Euthanize the mice when the tumor reaches the maximum allowed size as per institutional guidelines or if signs of excessive toxicity are observed.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to evaluate the antitumor efficacy of this compound.
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for in vitro this compound testing.
References
- 1. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Role of Efflux Pumps in Carubicin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of efflux pumps in Carubicin resistance.
Frequently Asked Questions (FAQs)
Q1: Which efflux pumps are known to confer resistance to this compound?
A1: While direct studies on this compound are limited, extensive research on its close structural analog, doxorubicin, strongly indicates that the primary efflux pumps responsible for resistance are members of the ATP-binding cassette (ABC) transporter superfamily. These include:
-
ABCB1 (P-glycoprotein or P-gp): A well-characterized efflux pump known to transport a wide range of hydrophobic anticancer drugs.
-
ABCC1 (Multidrug Resistance-Associated Protein 1 or MRP1): This pump transports a variety of molecules, including conjugated and unconjugated drugs.
-
ABCG2 (Breast Cancer Resistance Protein or BCRP): Known to efflux various anticancer agents, contributing to multidrug resistance.
Overexpression of these transporters in cancer cells leads to a decrease in the intracellular concentration of this compound, thereby reducing its cytotoxic efficacy.
Q2: How can I determine if this compound is a substrate for a specific efflux pump in my cell line?
A2: You can perform cytotoxicity assays in the presence and absence of known specific inhibitors for each pump. A significant decrease in the IC50 value of this compound in the presence of an inhibitor suggests that this compound is a substrate for the targeted pump.
-
For ABCB1 , you can use inhibitors like Verapamil or Tariquidar .
-
For ABCC1 , MK-571 is a commonly used inhibitor.
-
For ABCG2 , Ko143 or Fumitremorgin C are potent inhibitors.[1][2]
Q3: What are the expected fold-resistance levels in cells overexpressing these efflux pumps?
A3: The fold-resistance can vary significantly depending on the cell line and the level of efflux pump expression. For doxorubicin, resistance folds can range from several-fold to over 100-fold in highly resistant cell lines. For instance, in doxorubicin-resistant human breast cancer cell lines (MCF-7/ADR), the IC50 for doxorubicin was found to be 1 µM, compared to 0.1 µM in the sensitive parental MCF-7 cell line, representing a 10-fold resistance.[3] Similar levels of resistance can be anticipated for this compound.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity (MTT) assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Perform a cell titration experiment to determine the optimal seeding density for your cell line where the absorbance reading is in the linear range. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Interference of this compound or inhibitors with the MTT reagent. | Run a control plate with this compound and inhibitors in cell-free media to check for any direct reaction with the MTT reagent. |
| Precipitation of this compound or inhibitors at high concentrations. | Visually inspect the wells for any precipitate. If observed, consider using a different solvent or lowering the final concentration. |
| Contamination of cell cultures. | Regularly check for microbial contamination. If suspected, discard the culture and start with a fresh vial from a cryopreserved stock. |
Problem 2: No significant difference in this compound IC50 with the addition of an efflux pump inhibitor.
| Possible Cause | Troubleshooting Step |
| The target efflux pump is not expressed or is expressed at very low levels in your cell line. | Confirm the expression of ABCB1, ABCC1, and ABCG2 at the mRNA and protein level using RT-qPCR and Western blotting, respectively. |
| The concentration of the inhibitor is suboptimal. | Perform a dose-response experiment for the inhibitor to determine the optimal non-toxic concentration that effectively inhibits the pump. |
| The inhibitor is degraded or inactive. | Prepare fresh inhibitor solutions for each experiment. Check the storage conditions and shelf-life of the inhibitor. |
| This compound is not a primary substrate for the targeted efflux pump in your specific cell model. | Consider that other resistance mechanisms might be dominant in your cell line. Investigate other potential resistance mechanisms. |
| Incorrect timing of inhibitor and this compound addition. | Typically, cells are pre-incubated with the inhibitor for a short period (e.g., 1-2 hours) before adding this compound to allow for pump inhibition. |
Problem 3: Low fluorescence signal or high background in intracellular accumulation/efflux assays (e.g., using Rhodamine 123).
| Possible Cause | Troubleshooting Step |
| Suboptimal dye concentration. | Titrate the concentration of the fluorescent substrate (e.g., Rhodamine 123) to find a concentration that gives a strong signal without causing cytotoxicity. |
| Photobleaching of the fluorescent dye. | Minimize the exposure of the cells to the excitation light source. Use an anti-fade reagent if performing fluorescence microscopy. |
| Inefficient loading of the fluorescent dye. | Optimize the loading time and temperature. For some dyes, loading at a lower temperature (e.g., on ice) can increase intracellular accumulation by reducing efflux during the loading phase. |
| High autofluorescence of cells or media. | Include an unstained cell control to determine the background fluorescence. Use phenol red-free media during the assay, as phenol red can contribute to background fluorescence. |
| Cells are not healthy. | Ensure that the cells are in the logarithmic growth phase and have high viability before starting the experiment. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound resistance mediated by different efflux pumps. These values are based on typical findings for the analogous drug, doxorubicin, and should be experimentally verified for this compound.
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Efflux Pump Overexpressed | This compound IC50 (nM) | Fold Resistance |
| Parental Cell Line | None | 50 | 1 |
| Resistant Line 1 | ABCB1 | 2500 | 50 |
| Resistant Line 2 | ABCC1 | 1500 | 30 |
| Resistant Line 3 | ABCG2 | 2000 | 40 |
Table 2: Hypothetical Reversal of this compound Resistance by Efflux Pump Inhibitors
| Resistant Cell Line | Inhibitor (Concentration) | This compound IC50 (nM) | Fold Reversal |
| Resistant Line 1 (ABCB1) | Verapamil (5 µM) | 150 | 16.7 |
| Resistant Line 2 (ABCC1) | MK-571 (25 µM) | 200 | 7.5 |
| Resistant Line 3 (ABCG2) | Ko143 (1 µM) | 100 | 20.0 |
Experimental Protocols
Protocol 1: this compound Cytotoxicity (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Intracellular this compound Accumulation Assay (Flow Cytometry)
Objective: To measure the intracellular accumulation of this compound, which has intrinsic fluorescence.
Materials:
-
This compound
-
Sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
Efflux pump inhibitors (e.g., Verapamil, MK-571, Ko143)
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
-
Drug Incubation:
-
Treat the cells with a specific concentration of this compound (e.g., 10 µM) in the presence or absence of an efflux pump inhibitor for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS to remove extracellular drug.
-
Trypsinize the cells and collect them in microcentrifuge tubes.
-
Wash the cells again with ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence of this compound using a flow cytometer, typically with an excitation wavelength of ~488 nm and emission detected in the appropriate channel (e.g., PE or PE-Texas Red channel).
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Compare the MFI of resistant cells with and without the inhibitor to the MFI of sensitive cells. An increase in MFI in the presence of an inhibitor indicates its effectiveness in blocking efflux.
-
Mandatory Visualizations
Caption: Signaling pathways regulating efflux pump expression.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical troubleshooting guide for this compound efflux experiments.
References
Validation & Comparative
A Head-to-Head Battle of Anthracyclines: Comparing the Cytotoxic Effects of Carubicin and Idarubicin
In the landscape of chemotherapeutic agents, the anthracycline class of antibiotics has long been a cornerstone in the treatment of various cancers. Among these, Carubicin and Idarubicin are two potent compounds that exert their cytotoxic effects primarily through the disruption of DNA replication and the induction of programmed cell death. This guide provides a detailed comparison of the cytotoxic profiles of this compound and Idarubicin, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their understanding and application of these agents.
Executive Summary
Both this compound (also known as Carminomycin) and Idarubicin are potent cytotoxic agents that function as DNA intercalators and inhibitors of topoisomerase II. While their fundamental mechanism of action is similar, subtle structural differences may influence their potency, cellular uptake, and interaction with drug resistance mechanisms. Experimental evidence suggests that in certain contexts, such as against normal human myeloid progenitor cells, this compound and Idarubicin exhibit comparable potency[1]. However, in other models, such as isolated rat cardiomyocytes, this compound has demonstrated higher acute toxicity than Idarubicin[2]. A direct, comprehensive comparison of their cytotoxic effects across a range of cancer cell lines with standardized methodologies remains an area requiring further investigation.
Mechanism of Action
The cytotoxic effects of both this compound and Idarubicin are primarily attributed to their ability to interfere with the essential cellular processes of DNA replication and transcription. This is achieved through a multi-faceted mechanism:
-
DNA Intercalation: Both molecules insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, creating a physical barrier that obstructs the action of enzymes essential for replication and transcription.
-
Topoisomerase II Inhibition: this compound and Idarubicin are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavable complex, these drugs lead to the accumulation of DNA double-strand breaks, a highly lethal form of DNA damage.[3]
-
Generation of Reactive Oxygen Species (ROS): Like other anthracyclines, both drugs can undergo redox cycling, leading to the production of reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, further contributing to cytotoxicity and the induction of apoptosis.[4]
-
Induction of Apoptosis: The accumulation of DNA damage and cellular stress triggers the intrinsic apoptotic pathway. This programmed cell death is characterized by a cascade of events including mitochondrial dysfunction, caspase activation, and ultimately, cell demise.[5][6]
Comparative Cytotoxicity Data
A key study by Dodion et al. (1987) directly compared the cytotoxic effects of this compound and Idarubicin on normal human myeloid progenitor cells. The findings indicated that both agents were equally potent in this non-malignant cell type and were significantly more potent than the parent compound, daunorubicin[1].
In a study investigating acute toxicity in isolated rat cardiomyocytes, Vitols et al. (1999) found that Carminomycin (this compound) was more toxic than Idarubicin [2]. This suggests potential differences in tissue-specific toxicity profiles.
The following table summarizes the available comparative data. It is important to note the different cell types and endpoints used in these studies, which may contribute to the observed variations.
| Drug | Cell Type | Assay | Endpoint | Result | Reference |
| This compound (Carminomycin) | Normal Human Myeloid Progenitor Cells | Stem Cell Assay | Cytotoxicity | Equally potent as Idarubicin | [1] |
| Idarubicin | Normal Human Myeloid Progenitor Cells | Stem Cell Assay | Cytotoxicity | Equally potent as this compound | [1] |
| This compound (Carminomycin) | Isolated Rat Cardiomyocytes | Trypan Blue Exclusion | Acute Toxicity (IC50) | More toxic than Idarubicin | [2] |
| Idarubicin | Isolated Rat Cardiomyocytes | Trypan Blue Exclusion | Acute Toxicity (IC50) | Less toxic than this compound | [2] |
Further research is required to establish a comprehensive comparative profile of IC50 values for this compound and Idarubicin in a panel of human cancer cell lines under standardized conditions.
Experimental Protocols
To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and Idarubicin stock solutions (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and Idarubicin in complete culture medium. Remove the overnight medium from the cells and add the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each drug.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and Idarubicin stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound and Idarubicin at desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each drug.
Signaling Pathways and Visualizations
The induction of apoptosis by this compound and Idarubicin involves a complex interplay of signaling pathways. The DNA damage caused by these agents activates a cascade of events, often involving the p53 tumor suppressor protein, which in turn regulates the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This ultimately leads to the activation of caspases, the executioners of apoptosis.
Below are Graphviz diagrams illustrating a typical experimental workflow for comparing the cytotoxicity of this compound and Idarubicin and a simplified representation of the apoptotic signaling pathway they induce.
Conclusion
This compound and Idarubicin are potent anthracycline antibiotics that induce cytotoxicity through DNA intercalation, topoisomerase II inhibition, and the subsequent induction of apoptosis. While they share a common mechanistic framework, the available data suggests potential differences in their cytotoxic potency and toxicity profiles depending on the cellular context. This guide provides a foundation for researchers by outlining their mechanisms of action, summarizing the limited comparative data, and detailing essential experimental protocols. Further head-to-head studies are warranted to comprehensively delineate the comparative cytotoxic effects of this compound and Idarubicin in a broader range of cancer models, which will be invaluable for guiding future preclinical and clinical investigations.
References
- 1. Effect of daunorubicin, carminomycin, idarubicin and 4-demethoxydaunorubicinol against human normal myeloid stem cells and human malignant cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthraquinone-induced cell injury: acute toxicity of carminomycin, epirubicin, idarubicin and mitoxantrone in isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Carubicin's Specific Inhibition of Topoisomerase II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of carubicin's performance as a specific inhibitor of topoisomerase II, supported by experimental data and protocols. This compound, an anthracycline antibiotic, is a potent antineoplastic agent that functions by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This guide will delve into the experimental validation of this mechanism, comparing it with other well-known topoisomerase II inhibitors.
Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II enzymes resolve topological problems in DNA by catalyzing the passage of a double-stranded DNA segment through a transient double-stranded break in another. This process is vital for cellular functions such as DNA replication, transcription, and chromosome segregation. Anthracyclines, including this compound and its analogue doxorubicin, act as topoisomerase II "poisons." They stabilize the transient covalent complex formed between topoisomerase II and DNA, where the DNA is cleaved. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and ultimately triggering cell cycle arrest and apoptosis.[1]
Comparative Analysis of Topoisomerase II Inhibition
| Compound | Target(s) | IC50 (Topoisomerase II) | Notes |
| This compound | Topoisomerase II | Data not available | Expected to have potent inhibitory activity similar to other anthracyclines. |
| Doxorubicin | Topoisomerase II | ~2.67 µM[2] | A well-characterized topoisomerase II poison.[3] |
| Aclarubicin | Topoisomerase I and II | Data not available | Exhibits dual inhibitory activity.[3] |
| Etoposide | Topoisomerase II | ~78.4 µM[2] | A non-intercalative topoisomerase II poison. |
| Benzofuroquinolinedione (8d) | Topoisomerase II > Topoisomerase I | 1.19 µM (Topo II), 42.0 µM (Topo I)[2] | Demonstrates selectivity for topoisomerase II. |
| Benzofuroquinolinedione (8i) | Topoisomerase II > Topoisomerase I | 0.68 µM (Topo II), 64.3 µM (Topo I)[2] | Demonstrates high potency and selectivity for topoisomerase II. |
Experimental Validation of Topoisomerase II Inhibition
Several key experiments are employed to validate the specific inhibition of topoisomerase II by compounds like this compound. These assays are crucial for characterizing the mechanism of action and determining the potency and selectivity of the inhibitor.
Topoisomerase II DNA Relaxation/Decatenation Assay
This assay assesses the catalytic activity of topoisomerase II, which relaxes supercoiled DNA or decatenates interlocked DNA circles (kinetoplast DNA).[4][5] An inhibitor of topoisomerase II will prevent this process.
Experimental Workflow: Topoisomerase II Relaxation Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential actions of aclarubicin and doxorubicin: the role of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Carubicin's Cardiotoxicity Profile: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of cancer therapeutics, understanding the nuanced cardiotoxicity profiles of anthracyclines is paramount. While doxorubicin remains a cornerstone of many chemotherapy regimens, its dose-dependent cardiotoxicity has spurred the investigation of analogues with potentially wider therapeutic windows. This guide provides a comparative analysis of the cardiotoxicity of carubicin in relation to other well-established anthracyclines, supported by available experimental data.
Executive Summary
This compound, an anthracycline antibiotic, has been evaluated for its cardiotoxic potential in preclinical models. Direct comparative studies suggest a complex cardiotoxicity profile relative to its counterparts. In vivo mouse studies indicate that doxorubicin exhibits more pronounced cumulative cardiotoxic effects than this compound at equitoxic doses. Conversely, in vitro studies on isolated rat hearts suggest that this compound may induce more potent acute cardiotoxicity than daunorubicin at equimolar concentrations. Data directly comparing this compound to epirubicin and idarubicin remains scarce in the available scientific literature. The underlying mechanisms of this compound-induced cardiotoxicity are thought to involve alterations in calcium homeostasis and cellular energy metabolism, aligning with the general mechanisms of anthracycline cardiotoxicity which primarily involve oxidative stress and topoisomerase II inhibition.
Comparative Cardiotoxicity Data
The following tables summarize the available quantitative data from preclinical studies comparing the cardiotoxicity of this compound with other anthracyclines.
Table 1: In Vivo Comparative Cardiotoxicity in Mice
| Parameter | This compound (Karminomycin) | Doxorubicin (Adriamycin) | Reference |
| Equitoxic Dose for Similar Myocardial Damage | 1.5 mg/kg (0.45 of LD50) | 6.3 mg/kg (0.3 of LD50) | [1] |
| Cumulative Toxicity | Less pronounced suppression of weight gain and lower death rate | More pronounced suppression of weight gain and higher death rate | [1] |
Table 2: In Vitro Comparative Cardiotoxicity in Isolated Rat Hearts
| Parameter | This compound | Daunorubicin | Reference |
| Drug Concentration | 1.75 x 10⁻⁵ M | 1.75 x 10⁻⁵ M | [2] |
| Effect on Cardiac Output | Greater reduction (26 ± 2 ml/min) | Lesser reduction (36 ± 2 ml/min) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in the key comparative studies cited.
In Vivo Mouse Model for Chronic Cardiotoxicity Assessment
-
Animal Model: Albino mice.
-
Drug Administration: Intravenous administration of this compound (karminomycin) or doxorubicin (adriamycin) five times. Doses were administered as equitoxic fractions of the respective single-dose LD50.
-
Assessment of Cardiotoxicity:
-
Histological Examination: Hearts were examined for myocardial damage at 1 month after the final drug administration.
-
Systemic Toxicity: Monitored through weight gain suppression and mortality rates.[1]
-
Ex Vivo Isolated Perfused Rat Heart Model for Acute Cardiotoxicity
-
Model: Isolated rat hearts.
-
Perfusion: Hearts were perfused with a solution containing either this compound or daunomycin at equimolar concentrations.
-
Functional Assessment: Cardiac output was measured to assess the acute effects of the drugs on heart function.
-
Mechanistic Investigation: The study explored the roles of cytosolic calcium and high-energy phosphate compounds in the observed cardiotoxicity.[2]
Signaling Pathways in Anthracycline Cardiotoxicity
The cardiotoxic effects of anthracyclines are multifactorial, involving a complex interplay of signaling pathways. While specific pathways for this compound are not extensively detailed in the literature, it is presumed to follow the general mechanisms of the anthracycline class.
Caption: General signaling pathways implicated in anthracycline-induced cardiotoxicity.
This diagram illustrates the primary mechanisms believed to contribute to the cardiotoxic effects of anthracyclines. These include the generation of reactive oxygen species (ROS) through mitochondrial redox cycling, and the inhibition of topoisomerase IIβ leading to DNA damage. Both pathways can trigger apoptotic cell death in cardiomyocytes. Additionally, disruption of calcium homeostasis and depletion of cellular energy reserves (ATP) contribute to cardiac dysfunction. Based on the available data, this compound's cardiotoxicity is suggested to be particularly linked to calcium dysregulation and energy depletion.[2]
Experimental Workflow for Preclinical Cardiotoxicity Assessment
The following diagram outlines a typical workflow for the preclinical evaluation of anthracycline cardiotoxicity.
References
Carubicin and its Derivatives: A Comparative Clinical Trial Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical trial data and outcomes for Carubicin and its derivatives. The information is intended to offer an objective overview of the performance of these compounds in relation to other therapeutic alternatives, supported by available experimental data.
Executive Summary
This compound, an early-generation anthracycline, has been evaluated for its antitumor activity. However, comprehensive and recent clinical trial data are limited. Its derivatives, such as Aclarubicin and Berubicin, have been developed to improve efficacy and reduce toxicity, particularly the cardiotoxicity commonly associated with anthracyclines like Doxorubicin. This guide summarizes the available clinical findings for this compound and its derivatives and provides a comparative perspective against other widely used anthracyclines.
Comparative Clinical Trial Data
The following tables summarize the quantitative outcomes from clinical trials involving this compound and its derivatives, compared with other anthracyclines.
Table 1: this compound vs. Doxorubicin in Advanced Breast Cancer
| Parameter | This compound (Carminomycin)[1] | Doxorubicin[1] |
| Number of Evaluable Patients | 24 | 27 |
| Overall Response Rate | 4% (1 Partial Response) | 30% (1 Complete Response, 7 Partial Responses) |
| Median Time to Progression | 9 weeks | 30 weeks |
| Key Toxicities | More severe myelotoxicity | Slightly more severe alopecia, nausea, and vomiting |
Table 2: Aclarubicin in Acute Myeloid Leukemia (AML)
| Trial Phase/Setting | Intervention | Key Outcomes | Reference |
| First Relapse AML | Aclarubicin (25 mg/m²/day, days 1-7) | 58% Complete Remission Rate | [2] |
| Relapsed/Refractory AML | Aclarubicin-containing CAG regimen | 23% increase in 5-year overall survival compared to other intensive chemotherapies | [3] |
Table 3: Berubicin in Glioblastoma Multiforme (GBM)
| Trial Phase | Intervention | Key Outcomes | Reference |
| Phase 1 (recurrent/refractory GBM) | Berubicin | 44% of patients showed significant improvement in progression-free survival; 1 patient had a complete response. | [4] |
| Phase 2 (recurrent/refractory GBM) | Berubicin vs. Lomustine | Ongoing, data on tolerability available. | [4] |
Experimental Protocols
This compound (Carminomycin) vs. Doxorubicin in Advanced Breast Cancer (Randomized Phase II Study): [1]
-
Patient Population: Patients with advanced breast cancer.
-
Randomization: Patients were randomized to receive either Carminomycin or Doxorubicin.
-
Dosage and Administration:
-
Carminomycin: 20 mg/m² administered as an intravenous bolus every 3 weeks.
-
Doxorubicin: 75 mg/m² administered as an intravenous bolus every 3 weeks.
-
-
Primary Endpoint: Antitumor activity (response rate).
-
Secondary Endpoints: Time to progression, survival duration, and toxicity.
Aclarubicin in Acute Leukaemia (Dose-Finding and Efficacy Trials): [2]
-
Patient Population: Patients with acute leukaemia.
-
Dosage and Administration: A multiple divided dose schedule of 25 mg/m²/day for 7 days.
-
Rationale: Single-dose therapy showed marginal efficacy, necessitating a multiple-dose regimen to achieve efficacy comparable to Doxorubicin and Daunorubicin.
Signaling Pathways and Mechanism of Action
Anthracyclines, including this compound and its derivatives, exert their anticancer effects through multiple mechanisms. A primary mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA strand breaks and subsequent cell death. Other mechanisms include the generation of reactive oxygen species (ROS) and intercalation into DNA.
Below is a generalized signaling pathway for anthracycline-induced cell death.
Caption: Generalized signaling pathway of anthracyclines leading to apoptosis.
Comparative Performance and Alternatives
This compound: Early clinical data suggested some activity in soft tissue sarcomas and leukemias[5]. However, a direct comparison with Doxorubicin in advanced breast cancer showed it to be significantly less effective[1]. Due to its lower efficacy and the development of more potent and safer alternatives, this compound is not widely used in current clinical practice.
Aclarubicin: This derivative has demonstrated a significant advantage in terms of reduced cardiotoxicity compared to Doxorubicin[2]. Clinical trials have shown its efficacy in treating acute leukaemia, particularly in relapsed cases[2][3]. The distinct mechanism, which involves less DNA damage compared to other anthracyclines, may contribute to its improved safety profile[6].
Berubicin: As a newer derivative, Berubicin is under active investigation. Its ability to cross the blood-brain barrier makes it a promising candidate for treating brain tumors like glioblastoma multiforme[7]. Phase 1 and ongoing Phase 2 trials have shown encouraging preliminary results regarding its potential efficacy and acceptable safety profile in this hard-to-treat cancer[4].
Standard Alternatives:
-
Doxorubicin: A cornerstone of chemotherapy for numerous cancers, including breast cancer, lymphomas, and sarcomas. Its use is limited by dose-dependent cardiotoxicity[8].
-
Daunorubicin: Primarily used in the treatment of acute leukemias[8].
-
Epirubicin: An epimer of Doxorubicin with a similar spectrum of activity but with evidence of reduced cardiotoxicity at equimolar doses[8].
-
Idarubicin: A derivative of Daunorubicin with high potency, used in the treatment of acute leukemias[8].
Conclusion
While this compound itself has limited current clinical relevance due to lower efficacy compared to standard anthracyclines, its derivatives represent important advancements in the field. Aclarubicin offers a potentially less cardiotoxic alternative for treating hematological malignancies. Berubicin holds promise for central nervous system cancers, a significant area of unmet medical need. The development of these derivatives highlights the ongoing effort to optimize the therapeutic index of anthracyclines, balancing their potent anticancer activity with a more favorable safety profile. Further clinical investigation, particularly for newer derivatives like Berubicin, is crucial to fully define their role in cancer therapy.
References
- 1. Carminomycin versus doxorubicin in advanced breast cancer, a randomized phase II study of the E.O.R.T.C. Breast Cancer Cooperative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aclarubicin: experimental and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversifying the anthracycline class of anti-cancer drugs identifies aclarubicin for superior survival of acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. [Preliminary results of a cooperative clinical study of the new antitumor antibiotic, carminomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Less Toxic Cancer Therapies for Healthier Lives – Featured Research [seattlechildrens.org]
- 7. Forgotten anti-cancer drug for leukemia rediscovered | LUMC [lumc.nl]
- 8. New anthracycline antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Novel Carubicin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic anticancer agents has led to the exploration of novel derivatives of established chemotherapeutics. Carubicin, an anthracycline antibiotic, has shown promise in cancer therapy, and its structural modification offers a pathway to enhanced efficacy and reduced side effects. This guide provides a comprehensive comparison of the anticancer activity of novel this compound derivatives, with a focus on presenting objective experimental data to inform research and development efforts.
Comparative Anticancer Activity of this compound Derivatives
The in vitro cytotoxicity of novel this compound derivatives against various cancer cell lines is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits the growth of 50% of cancer cells, is a standard metric for this evaluation. The following table summarizes the available IC50 values for this compound, its well-known derivatives Aclarubicin and Amrubicin, and a series of novel synthetic hybrids, compared with the widely used anthracycline, Doxorubicin.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | K562 | Chronic Myelogenous Leukemia | Data Not Available | |
| A549 | Non-Small Cell Lung Cancer | Data Not Available | ||
| MCF-7 | Breast Adenocarcinoma | Data Not Available | ||
| Doxorubicin | K562 | Chronic Myelogenous Leukemia | ~0.1 | [1] |
| A549 | Non-Small Cell Lung Cancer | 0.1 - 0.8 | ||
| MCF-7 | Breast Adenocarcinoma | 0.5 - 1.5 | ||
| Aclarubicin | K562 | Chronic Myelogenous Leukemia | ~0.05 | [1] |
| P388 | Leukemia | Effective in vivo | [2] | |
| Amrubicin | SBC-3 | Small Cell Lung Cancer | Sensitive | [3] |
| SBC-3/CDDP | Cisplatin-Resistant SCLC | Retained Sensitivity | [3] | |
| SBC-3/SN-38 | SN-38-Resistant SCLC | Retained Sensitivity | [3] | |
| Doxorubicin/Aclarubicin Hybrid 3 | K562 | Chronic Myelogenous Leukemia | ~0.1 | [1] |
| Doxorubicin/Aclarubicin Hybrid 8 | K562 | Chronic Myelogenous Leukemia | ~0.05 | [1] |
| Doxorubicin/Aclarubicin Hybrid 11 | K562 | Chronic Myelogenous Leukemia | ~0.0077 | [1] |
Note: IC50 values can vary between studies due to different experimental conditions. This table presents a selection of available data to illustrate comparative potency. The significantly lower IC50 value of the Doxorubicin/Aclarubicin Hybrid 11 in K562 cells highlights the potential of synthetic modifications to dramatically enhance cytotoxic activity.[1]
Experimental Protocols
The validation of anticancer activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key assays cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Serial dilutions of the test compounds (e.g., this compound derivatives, Doxorubicin) are prepared in culture medium. The old medium is removed from the wells and 100 µL of the compound dilutions are added. A vehicle control (medium with the solvent used for the compounds, e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs.
1. Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a specified time.
-
Cell Harvesting: Adherent cells are detached using trypsin, while suspension cells are collected by centrifugation.
-
Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
2. Caspase Activity Assay:
This assay measures the activity of caspases, which are key executioner enzymes in the apoptotic pathway.
-
Cell Lysis: Treated and untreated cells are lysed to release cellular contents.
-
Assay Reaction: The cell lysate is incubated with a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter.
-
Signal Measurement: The cleavage of the substrate by active caspases releases the reporter molecule, and the resulting signal is measured using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase activity.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase II, a key target of anthracyclines.
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase II enzyme, and the test compound at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium bromide). Topoisomerase II inhibition is indicated by the persistence of supercoiled DNA and a decrease in the amount of relaxed DNA compared to the control without the inhibitor.
Mechanisms of Action and Signaling Pathways
The anticancer activity of this compound and its derivatives stems from their ability to interfere with fundamental cellular processes, primarily through the inhibition of topoisomerase II and intercalation into DNA. This leads to the activation of downstream signaling pathways that culminate in cell cycle arrest and apoptosis.
Experimental Workflow for Anticancer Drug Evaluation
The following diagram illustrates a typical workflow for the in vitro evaluation of novel anticancer compounds.
Figure 1. A generalized workflow for the synthesis and in vitro evaluation of novel anticancer drug candidates.
Signaling Pathway of Aclarubicin-Induced Apoptosis
Aclarubicin, a derivative of this compound, exhibits a multifaceted mechanism of action that distinguishes it from other anthracyclines like Doxorubicin. While both inhibit topoisomerase II, Aclarubicin is a less potent inducer of DNA double-strand breaks and has a greater impact on chromatin structure through histone eviction.[2] The following diagram illustrates the key signaling events initiated by Aclarubicin leading to apoptosis.
Figure 2. Aclarubicin's multifaceted mechanism leading to cancer cell apoptosis.
General Anthracycline Anticancer Mechanism
The broader class of anthracyclines, including this compound and Doxorubicin, share core mechanisms of action centered on DNA damage and the inhibition of topoisomerase II. This disruption of DNA replication and transcription ultimately triggers apoptotic cell death.
Figure 3. The core mechanism of action for anthracycline anticancer drugs.
Conclusion
The exploration of novel this compound derivatives holds significant promise for the development of more potent and selective anticancer therapies. The available data, particularly for synthetic hybrids of existing anthracyclines, demonstrates that structural modifications can lead to substantial improvements in cytotoxic activity. Further research focused on the systematic synthesis and comparative evaluation of a broader range of this compound derivatives is warranted. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support these ongoing efforts in the scientific community. By continuing to investigate the structure-activity relationships and specific molecular targets of these novel compounds, the development of next-generation anthracycline-based chemotherapeutics with improved therapeutic indices can be accelerated.
References
- 1. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combination effect of amrubicin with cisplatin or irinotecan for small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Drug Resistance: A Comparative Analysis of Carubicin and Daunorubicin
A deep dive into the molecular mechanisms and resistance profiles of two critical anthracycline chemotherapeutics, Carubicin and Daunorubicin, reveals distinct differences that could inform future cancer therapy strategies. While both drugs are mainstays in treating various leukemias and solid tumors, their effectiveness is often hampered by the development of drug resistance. This guide provides a comparative study of their resistance profiles, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Daunorubicin, a well-established anticancer agent, faces significant challenges from multidrug resistance (MDR), primarily driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). These transporters actively pump Daunorubicin out of cancer cells, reducing its intracellular concentration and thereby its efficacy.[1][2] Other mechanisms contributing to Daunorubicin resistance include alterations in the drug's target enzyme, topoisomerase II, and defects in apoptotic pathways that prevent cancer cells from undergoing programmed cell death.[1]
This compound, also known as Carminomycin, is another potent anthracycline that shares a similar mechanism of action with Daunorubicin, involving DNA intercalation and inhibition of topoisomerase II.[3] However, emerging evidence suggests that this compound may possess a more favorable resistance profile. Studies have shown that cancer cells resistant to Daunorubicin may exhibit significantly less cross-resistance to other anthracyclines like aclarubicin, a structurally similar compound.[4] This suggests that this compound might be effective in treating tumors that have developed resistance to Daunorubicin.
Quantitative Analysis of Drug Resistance
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes IC50 values for Daunorubicin in various sensitive and resistant cancer cell lines, illustrating the significant increase in drug concentration required to inhibit the growth of resistant cells. While comprehensive IC50 data for this compound in a wide range of resistant cell lines is less available in the literature, the existing data points towards a potentially lower level of cross-resistance.
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| K562 (Human Leukemia) | Daunorubicin | - | - | 28 | [2] |
| P388 (Murine Leukemia) | Daunorubicin | - | - | 34 - 142 | [5] |
| B16 (Murine Melanoma) | Daunorubicin | - | - | High | [6] |
| Friend Leukemia Cells | Doxorubicin | - | - | 1771 | [4] |
| Friend Leukemia Cells | Aclarubicin | - | - | <10 | [4] |
| K562/DOX (Human Leukemia) | Doxorubicin | - | - | 31 | [4] |
| K562/DOX (Human Leukemia) | KRN 8602 (this compound derivative) | - | - | 2.9 | [4] |
Note: Specific IC50 values for sensitive parent cell lines were not always provided in the source material, but the fold resistance indicates the magnitude of change.
Mechanisms of Resistance: A Comparative Overview
The development of drug resistance is a complex process involving multiple molecular pathways. Here, we compare the known and suggested mechanisms of resistance for this compound and Daunorubicin.
Daunorubicin:
-
Increased Drug Efflux: The primary mechanism of resistance is the overexpression of P-glycoprotein (ABCB1), which actively removes Daunorubicin from the cell.[1][2]
-
Altered Topoisomerase II: Mutations or decreased expression of topoisomerase II can reduce the drug's ability to form stable DNA-drug-enzyme complexes, leading to resistance.[1][2]
-
Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins or downregulating pro-apoptotic proteins, thus avoiding drug-induced cell death.[1]
This compound:
-
Reduced Efflux by P-glycoprotein: Some studies suggest that this compound and its derivatives may be poorer substrates for P-glycoprotein, leading to higher intracellular accumulation in resistant cells compared to Daunorubicin.[4]
-
Differences in DNA Repair: Research indicates that doxorubicin-resistant cells can repair DNA damage induced by doxorubicin but not by aclarubicin, suggesting that this compound might overcome resistance mechanisms related to DNA repair.[4]
-
Distinct Interactions with Cellular Membranes: The chemical and electrical charge of anthracyclines can influence their interaction with the cell membrane and subsequent intracellular trafficking, potentially affecting their susceptibility to efflux pumps.[4]
Signaling Pathways in Drug Resistance
The signaling pathways that regulate cell survival, proliferation, and apoptosis play a crucial role in the development of drug resistance.
Caption: Signaling pathways in Daunorubicin resistance and potential advantages of this compound.
Experimental Protocols
To facilitate further research, this section provides an overview of key experimental methodologies used to study drug resistance profiles.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or Daunorubicin for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value, which is the drug concentration that inhibits cell growth by 50%.[7][8][9]
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of a daunorubicin-resistant cell line which shows multi-drug resistance by multifactorial mechanisms [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. Cross resistance relevance of the chemical structure of different anthracyclines in multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo characteristics of resistance and cross-resistance of an adriamycin-resistant subline of P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a doxorubicin-resistant murine melanoma line: studies on cross-resistance and its circumvention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay protocol | Abcam [abcam.com]
Evaluating the Synergistic Effects of Carubicin in Combination Therapies
A Comparative Guide for Researchers
Carubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent utilized in the treatment of various malignancies. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, leading to DNA strand breaks and subsequent cell death. To enhance its therapeutic efficacy and overcome mechanisms of drug resistance, this compound is often investigated in combination with other anticancer drugs. This guide provides a comparative overview of the synergistic effects of this compound with other agents, supported by experimental data and detailed methodologies for researchers in drug development.
It is important to note that preclinical data specifically detailing the synergistic effects of this compound are limited in publicly available literature. Therefore, this guide draws parallels from studies on structurally and mechanistically similar anthracyclines, such as doxorubicin and amrubicin, to provide a comprehensive and informative resource.
Rationale for Combination Therapy
The primary motivation for combining this compound with other drugs is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of individual drugs. This can manifest as increased cancer cell killing, reduced drug concentrations needed for efficacy (thereby minimizing toxicity), and the ability to overcome resistance. Synergism can be achieved by targeting different stages of the cell cycle, inhibiting complementary signaling pathways, or interfering with DNA repair mechanisms.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with other chemotherapeutic agents can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, and a reduction in the IC50 of one or both drugs in a combination is indicative of a synergistic or additive effect. The Combination Index (CI), calculated using the Chou-Talalay method, is a widely accepted method for quantifying drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Illustrative Synergistic Effects of Anthracycline Combinations in Preclinical Studies
| Drug Combination | Cancer Type | Cell Line | IC50 (Single Agent) | IC50 (Combination) | Apoptosis Rate (Combination vs. Single Agent) | Reference |
| Doxorubicin + Cytarabine | Acute Myeloid Leukemia | HL-60 | Dox: ~100 nM; Ara-C: ~50 nM | Significant Reduction | Increased | (Extrapolated from similar studies) |
| Amrubicin + Carboplatin | Small Cell Lung Cancer | SBC-3 | Amr: ~0.5 µM; Carb: ~20 µM | Significant Reduction | Increased | (Extrapolated from similar studies) |
| Doxorubicin + Etoposide | Various | - | Varies | Significant Reduction | Increased | [1] |
Note: This table is illustrative and based on data for doxorubicin and amrubicin due to the scarcity of specific preclinical data for this compound combinations. Researchers should perform specific experiments to determine the precise values for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with other drugs on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the combination drug, and their combination for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values for each treatment. The Combination Index can be calculated using appropriate software (e.g., CompuSyn).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound combinations.
Methodology:
-
Cell Treatment: Treat cells with this compound, the combination drug, and their combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other drugs are often rooted in their complementary mechanisms of action at the molecular level.
Caption: Presumed signaling pathway of this compound and a partner drug.
Experimental Workflow for Synergy Evaluation
The systematic evaluation of drug synergy involves a structured experimental workflow, from initial single-agent screening to in-depth mechanistic studies.
Caption: Experimental workflow for evaluating drug synergy.
Conclusion
While specific preclinical data on this compound combinations are not extensively available, the evidence from closely related anthracyclines strongly suggests its potential for synergistic interactions with a variety of other anticancer agents. The methodologies and principles outlined in this guide provide a robust framework for researchers to systematically evaluate and validate the synergistic potential of this compound-based combination therapies. Further in-depth preclinical studies are warranted to elucidate the specific molecular mechanisms of synergy and to identify novel, effective combination strategies for the treatment of cancer.
References
Carubicin's Advantage in Overcoming Anthracycline Resistance: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Carubicin's performance against other anthracyclines, focusing on the critical issue of cross-resistance in cancer therapy. Experimental data highlights this compound's potential to circumvent common resistance mechanisms, offering a promising alternative for treating multidrug-resistant tumors.
The development of resistance to anthracyclines, a cornerstone of chemotherapy, presents a significant obstacle in cancer treatment. A primary mechanism underlying this resistance is the overexpression of P-glycoprotein (P-gp), a cell membrane pump that actively removes chemotherapy drugs from cancer cells, rendering them ineffective. This guide examines the cross-resistance profiles of this compound and other widely used anthracyclines—Doxorubicin, Daunorubicin, and Epirubicin—with a focus on their efficacy in the context of P-gp-mediated multidrug resistance (MDR).
Comparative Cytotoxicity in Multidrug-Resistant Cells
Studies investigating cross-resistance among anthracyclines have revealed significant differences in their susceptibility to P-gp-mediated efflux. The following table summarizes the resistance profiles of a this compound analog (KRN 8602) and other anthracyclines in doxorubicin-resistant cell lines overexpressing P-glycoprotein. The resistance factor indicates the fold increase in the half-maximal inhibitory concentration (IC50) in the resistant cell line compared to the sensitive parent cell line.
| Anthracycline | Doxorubicin-Resistant Cell Line | Resistance Factor | Key Findings |
| Doxorubicin | K562/DOX | 31-fold[1] | Demonstrates significant susceptibility to P-gp mediated resistance. |
| This compound (analog KRN 8602) | K562/DOX | 2.9-fold[1] | Exhibits substantially lower cross-resistance compared to Doxorubicin.[1] |
| Aclarubicin | DOX-RFLC3 | <10-fold[1] | Shows limited cross-resistance in doxorubicin-resistant cells.[1] |
| Daunorubicin | DNR-RFLC3 | 1543-fold[1] | High level of resistance observed in daunorubicin-selected resistant cells.[1] |
The data strongly suggests that this compound and its analogs are less affected by P-gp-mediated resistance mechanisms than Doxorubicin.[1] The lower resistance factor for the this compound analog indicates that it may maintain its cytotoxic efficacy even in tumors that have developed resistance to other anthracyclines. This is attributed to differences in the chemical and electrical charge of the molecules, which may influence their interaction with the P-gp efflux pump.[1]
Experimental Protocols
The determination of cross-resistance is primarily based on in vitro cytotoxicity assays, which measure the concentration of a drug required to inhibit the growth of cancer cells by 50% (IC50). A common method employed is the MTT assay.
MTT Assay for Determining IC50 Values
Objective: To assess the viability of cancer cells after treatment with various concentrations of anthracyclines and determine the IC50 value for each drug in both sensitive and resistant cell lines.
Methodology:
-
Cell Culture: Sensitive and multidrug-resistant cancer cell lines (e.g., K562 and K562/DOX) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A range of concentrations of this compound, Doxorubicin, Daunorubicin, and Epirubicin are prepared and added to the wells. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the drugs to exert their cytotoxic effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration. The IC50 value is then determined by plotting a dose-response curve. The resistance factor is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive parent cell line.
Visualizing the Mechanisms and Workflow
To better understand the underlying mechanisms of resistance and the experimental process, the following diagrams are provided.
Caption: P-glycoprotein mediated drug efflux from a cancer cell.
Caption: Workflow for determining cross-resistance using cytotoxicity assays.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Carubicin Disposal
For Immediate Implementation by Laboratory Personnel
The proper disposal of Carubicin, a potent anthracycline antibiotic used in cancer research, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a clear, step-by-step operational plan for the handling, segregation, and disposal of this compound waste, adhering to stringent safety protocols and regulatory standards.
Operational Plan for this compound Waste Management
All personnel handling this compound must be trained in the procedures outlined below. Adherence to these steps is mandatory to minimize exposure risks and ensure compliant disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (powder or solution) or its contaminated waste, the following PPE is mandatory:
-
Two pairs of chemotherapy-grade gloves .[1]
-
A solid-front, long-sleeved gown.
-
Eye protection (safety goggles or face shield).
-
A NIOSH-approved respirator if there is a risk of aerosol generation.
Step 2: Waste Segregation at the Point of Generation
Immediate and correct segregation of this compound waste is the most critical step in the disposal process. Waste is categorized into two main streams: "trace" and "bulk" hazardous waste.
-
Trace Contaminated Waste: Items that have come into contact with this compound but are not visibly contaminated and contain less than 3% of the original drug by weight. This includes:
-
Empty vials, ampules, and packaging
-
Used gloves, gowns, and other disposable PPE
-
Contaminated lab supplies (e.g., pipette tips, petri dishes, absorbent pads)
-
-
Bulk Contaminated Waste (RCRA Hazardous Waste): Any waste that contains more than 3% of the original drug by weight or is a regulated hazardous material. This includes:
-
Unused or expired this compound
-
Grossly contaminated PPE
-
Spill cleanup materials
-
Solutions containing this compound
-
Step 3: Containerization and Labeling
Proper containerization prevents leaks and clearly communicates the hazard.
-
Trace Waste:
-
Sharps (needles, syringes, etc.): Must be placed in a designated, puncture-resistant, purple-lidded sharps container specifically for cytotoxic sharps.[2]
-
Non-sharps: Must be placed in a designated yellow chemotherapy waste container.
-
-
Bulk Waste:
-
Must be collected in a designated black RCRA hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste," "Chemotherapy Waste," or "Hazardous Drug Waste" and the biohazard symbol. The date of first use should also be marked on the container.
Step 4: Temporary Storage in the Laboratory
Designate a secure, well-ventilated area within the laboratory for the temporary storage of this compound waste containers.[3] This area should be away from general traffic and clearly marked with a warning sign. Waste containers must be kept closed except when adding waste.
Step 5: Spill Management
In the event of a this compound spill, follow these immediate actions:
-
Alert others in the area and restrict access.
-
Don appropriate PPE , including a respirator.
-
For liquid spills: Cover with an absorbent pad.
-
For powder spills: Gently cover with a wet absorbent pad to avoid aerosolization.[4]
-
Clean the area from the outside in with a detergent solution, followed by a decontamination step (see Section 2).
-
Collect all cleanup materials and dispose of them as bulk this compound waste in a black RCRA container.
Step 6: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of this compound waste.[1] Do not dispose of any this compound waste in the regular trash or down the drain. The final disposal method for cytotoxic waste is typically high-temperature incineration.[5]
Quantitative Data for Decontamination
Effective decontamination of surfaces and reusable equipment is crucial. The following table summarizes validated methods for the chemical degradation of anthracyclines like this compound.
| Decontaminant | Concentration | Contact Time | Efficacy | Source |
| Sodium Hypochlorite | 5.25% | 1 hour | Complete degradation to non-mutagenic residues | |
| Bleach Solution | 10% | 24 hours | Decontamination of reusable glassware | [1] |
Experimental Protocol: Chemical Degradation of Liquid this compound Waste
This protocol details a method for the chemical inactivation of liquid this compound waste in a laboratory setting prior to disposal.
Objective: To degrade this compound in aqueous solutions into non-mutagenic residues.
Materials:
-
Liquid this compound waste
-
5.25% Sodium Hypochlorite solution (household bleach)
-
Appropriate PPE
-
Chemical fume hood
-
Stir plate and stir bar
-
pH meter and pH adjustment solutions (if necessary)
Methodology:
-
Perform all steps within a certified chemical fume hood.
-
Ensure the this compound waste solution is at a neutral pH. Adjust if necessary.
-
For each volume of this compound waste, add an equal volume of 5.25% sodium hypochlorite solution.
-
Stir the mixture continuously for at least 1 hour at room temperature.
-
After 1 hour, the degraded solution can be disposed of as hazardous chemical waste according to institutional EHS procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound-related experiments.
Caption: this compound Waste Segregation and Disposal Workflow.
References
Essential Safety and Logistical Information for Handling Carubicin
Carubicin, an anthracycline with anticancer activity, is classified as a hazardous drug requiring stringent safety protocols to minimize exposure risks for researchers, scientists, and drug development professionals.[1] Adherence to proper personal protective equipment (PPE) usage, operational procedures, and disposal plans is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling scenarios.
| PPE Component | Standard Handling & Administration | Compounding (Aseptic Manipulation) | Spill Cleanup (Large) |
| Gloves | Double pair of chemotherapy-rated, powder-free gloves (ASTM D6978).[2][3][4] | Double pair of chemotherapy-rated, powder-free gloves (ASTM D6978).[2][3][4] | Double pair of chemotherapy-rated, powder-free gloves (ASTM D6978).[2][3][4] |
| Gown | Disposable, polyethylene-coated polypropylene gown.[3][4] | Disposable, sterile, polyethylene-coated polypropylene gown. | Impervious, disposable gown.[4] |
| Eye/Face Protection | Safety glasses with side shields or goggles.[5] | Face shield and goggles.[2] | Full-face shield and goggles.[2] |
| Respiratory Protection | Not typically required if handled in a certified biological safety cabinet (BSC) or containment ventilated enclosure (CVE). | N95 or higher respirator if not handled in a BSC or CVE. | Fit-tested NIOSH-certified N95 or higher respirator. For large spills, a chemical cartridge-type respirator or powered air-purifying respirator (PAPR) may be necessary.[2] |
| Shoe Covers | Required in designated hazardous drug handling areas. | Required in designated hazardous drug handling areas. | Two pairs of shoe covers.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Compounding:
-
Designated Area: All handling and compounding of this compound should occur in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI), to minimize airborne particle exposure.[3]
-
Aseptic Technique: Strict aseptic technique must be followed during compounding to prevent microbial contamination and drug exposure.
-
Surface Protection: The work surface of the BSC should be covered with a disposable, plastic-backed absorbent pad. This pad should be changed after each batch or in the event of a spill.[6]
2. Administration:
-
Closed System Transfer Devices (CSTDs): The use of CSTDs is recommended to reduce the risk of spills and aerosol generation during drug transfer and administration.[7]
-
Luer-Lock Fittings: Use syringes and IV sets with Luer-Lok™ fittings to ensure secure connections.
3. Emergency Procedures:
-
Skin Exposure: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.[8]
-
Eye Exposure: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Ingestion: If this compound is swallowed, call a poison control center or physician immediately.[9]
-
Spill Management:
-
Small Spills (less than 5 mL):
-
Alert personnel in the immediate area.
-
Don appropriate PPE.
-
Contain the spill with absorbent pads.
-
Clean the area with a detergent solution, followed by a disinfectant.
-
-
Large Spills (greater than 5 mL):
-
Evacuate the area and restrict access.
-
Contact the institution's environmental health and safety (EHS) department.
-
Personnel involved in the cleanup must wear appropriate advanced PPE, including a respirator.
-
-
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
-
Trace Chemotherapy Waste: Items contaminated with less than 3% of the original drug weight (e.g., empty vials, syringes, gloves, gowns, and tubing) should be disposed of in designated yellow chemotherapy waste containers.[10]
-
Bulk Chemotherapy Waste: Materials containing more than 3% of the drug, including partially used vials and spill cleanup materials, are considered hazardous waste and must be disposed of in black RCRA (Resource Conservation and Recovery Act) hazardous waste containers.[10]
-
Sharps: All needles and syringes must be disposed of in a puncture-resistant chemotherapy sharps container.
This compound Handling Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. halyardhealth.com [halyardhealth.com]
- 3. aaha.org [aaha.org]
- 4. halyardhealth.com [halyardhealth.com]
- 5. england.nhs.uk [england.nhs.uk]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pogo.ca [pogo.ca]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. This compound HCl|52794-97-5|MSDS [dcchemicals.com]
- 10. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
